GSK2807 Trifluoroacetate
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N8O5.C2HF3O2/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27;3-2(4,5)1(6)7/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23);(H,6,7)/t11-,12+,14+,15+,18+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPZIBBKUWOBTJ-CPQMNCBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33F3N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GSK2807 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of GSK2807 Trifluoroacetate's Action: A Selective SMYD3 Inhibitor
This compound is a potent and selective small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the development and progression of various cancers.[1][2][3] The compound operates through a competitive inhibition mechanism with respect to the S-adenosyl-L-methionine (SAM) cofactor, effectively blocking the methyltransferase activity of SMYD3.[1][3] This targeted inhibition prevents the methylation of key downstream substrates, most notably mitogen-activated protein kinase kinase kinase 2 (MAP3K2 or MEKK2), thereby disrupting oncogenic signaling pathways.[1][3]
The significance of this mechanism lies in the role of SMYD3 in various malignancies, including colorectal, breast, prostate, and hepatocellular tumors, where its overexpression is often observed.[1] By preventing the methylation of MEKK2, GSK2807 interferes with the regulation of the MEK/ERK pathway, a critical signaling cascade in RAS-driven cancers.[1]
Quantitative Profile of this compound
The inhibitory potency and selectivity of GSK2807 have been characterized through various biochemical assays. The following table summarizes the key quantitative data available for GSK2807 and its trifluoroacetate salt.
| Parameter | Target | Value | Assay Type | Notes |
| Ki | SMYD3 | 14 nM | Biochemical Assay | Potent, SAM-competitive inhibitor.[1][3][4] |
| IC50 | SMYD3 | 130 nM | Biochemical Assay | [4] |
| Selectivity | SMYD2 | Ki = 345 nM | Biochemical Assay | GSK2807 is 24-fold selective for SMYD3 over the closely related SMYD2.[5] |
Deciphering the SMYD3-MEKK2 Signaling Axis and GSK2807's Intervention
SMYD3-mediated methylation of MEKK2 is a crucial event in the activation of the downstream MEK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. GSK2807, by inhibiting SMYD3, effectively decouples this critical oncogenic signaling event.
References
GSK2807 Trifluoroacetate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2807 trifluoroacetate has emerged as a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery, and mechanism of action of this compound, along with detailed experimental protocols for its characterization. The document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, drug discovery, and chemical biology.
Introduction to SMYD3 as a Therapeutic Target
SET and MYND domain-containing protein 3 (SMYD3) is an enzyme that catalyzes the transfer of methyl groups to lysine residues on both histone and non-histone proteins. Overexpression of SMYD3 has been observed in a variety of cancers, including colorectal, breast, prostate, and hepatocellular carcinomas, where it plays a crucial role in regulating gene expression and signaling pathways that promote tumor growth and progression.[1] Key downstream effects of SMYD3 activity include the methylation of MEKK2, which is important for the regulation of the MEK/ERK signaling pathway, a critical cascade in many RAS-driven cancers.[1] The oncogenic role of SMYD3 has positioned it as an attractive target for the development of novel anticancer therapeutics.
Discovery of this compound
The discovery of GSK2807 was the result of a targeted, structure-based drug design effort. Researchers utilized a deep understanding of the SMYD3 protein structure to engineer a potent and selective inhibitor. A high-resolution co-crystal structure of SMYD3 with a MEKK2-peptide substrate provided key insights into the enzyme's active site.[1] This structural information guided the design of GSK2807 to bridge the S-adenosyl-L-methionine (SAM) binding pocket and the substrate lysine tunnel of SMYD3, leading to its potent inhibitory activity.[1]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the compound is commercially available from various suppliers for research purposes. The trifluoroacetate salt form is common for synthetic compounds with basic functional groups, aiding in their purification and handling.
Quantitative Data
The following table summarizes the key quantitative data reported for GSK2807.
| Parameter | Value | Notes |
| Ki for SMYD3 | 14 nM | S-adenosyl-L-methionine (SAM)-competitive inhibitor. |
| IC50 for SMYD3 | 130 nM | Biochemical assay. |
| Selectivity | 24-fold selective for SMYD3 over SMYD2 | Ki for SMYD2 = 345 ± 36 nM. |
Mechanism of Action and Signaling Pathway
GSK2807 is a potent and selective, SAM-competitive inhibitor of SMYD3.[1] By binding to the SAM pocket, it prevents the transfer of a methyl group from SAM to SMYD3's substrates. One of the key non-histone substrates of SMYD3 is MEKK2 (MAP3K2). Methylation of MEKK2 by SMYD3 is a critical step in the activation of the downstream MEK/ERK signaling pathway.[1] By inhibiting SMYD3, GSK2807 prevents MEKK2 methylation, thereby disrupting this pro-oncogenic signaling cascade.
Caption: SMYD3 signaling pathway and the inhibitory action of GSK2807.
Experimental Protocols
SMYD3 Scintillation Proximity Assay (SPA) for IC50 Determination
This protocol is adapted from established methods for measuring protein methyltransferase activity.
Materials:
-
Recombinant human SMYD3 enzyme
-
Biotinylated MEKK2 peptide substrate
-
S-adenosyl-L-[³H]-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted GSK2807 or DMSO (vehicle control).
-
Add the SMYD3 enzyme and the biotinylated MEKK2 peptide substrate to each well.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the methylation reaction to proceed.
-
Terminate the reaction by adding a stop solution (e.g., containing excess unlabeled SAM and EDTA).
-
Add streptavidin-coated SPA beads to each well. The beads will bind to the biotinylated peptide.
-
Incubate the plate for at least 30 minutes to allow the beads to settle.
-
Measure the radioactivity in a microplate scintillation counter. Proximity of the [³H]-methylated peptide to the scintillant in the beads will generate a signal.
-
Calculate the percent inhibition for each GSK2807 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the SMYD3 Scintillation Proximity Assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general guide for assessing the binding of GSK2807 to SMYD3 in a cellular context.
Materials:
-
Cancer cell line expressing SMYD3 (e.g., colorectal cancer cell line)
-
Cell culture medium and reagents
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Apparatus for heat treatment (e.g., thermal cycler)
-
Western blot reagents and equipment
-
Anti-SMYD3 antibody
Procedure:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Treat the cells with either this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble fractions by Western blotting using an anti-SMYD3 antibody.
-
A shift in the melting curve (i.e., more soluble SMYD3 at higher temperatures in the GSK2807-treated samples compared to the control) indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a valuable tool compound for studying the biological functions of SMYD3 and for investigating its potential as a therapeutic target in cancer. Its discovery through a structure-based design approach highlights the power of this strategy in developing potent and selective enzyme inhibitors. The experimental protocols provided herein offer a framework for researchers to further characterize the activity of GSK2807 and other SMYD3 inhibitors. Future research may focus on elucidating the full pharmacokinetic and pharmacodynamic profile of GSK2807 and its efficacy in preclinical cancer models.
References
The Multifaceted Role of SMYD3 in Cancer: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Epigenetic and Signaling Functions of a Key Oncogenic Driver
Abstract
SET and MYND domain-containing protein 3 (SMYD3) has emerged as a critical player in the landscape of oncology, functioning as a lysine methyltransferase with a diverse range of histone and non-histone targets.[1] Its overexpression is a documented hallmark of numerous solid tumors, including those of the breast, colon, liver, and bladder, where it actively drives oncogenesis.[1] SMYD3's multifaceted role extends from epigenetic regulation of gene expression to the direct modulation of key signaling pathways integral to cancer progression. This technical guide provides a comprehensive overview of SMYD3's function in cancer, presenting quantitative data, detailed experimental methodologies, and visual representations of its complex molecular interactions to serve as a vital resource for the scientific and drug development communities.
Introduction: SMYD3 as a Pivotal Oncogenic Driver
SMYD3 is a member of the SMYD family of protein lysine methyltransferases, distinguished by a catalytic SET domain, which is uniquely split by a MYND domain responsible for mediating protein-protein interactions.[2] Its oncogenic prowess is rooted in its ability to methylate a variety of substrates, thereby activating pro-cancerous signaling cascades and upregulating the transcription of genes essential for cell growth and proliferation.[1][3] The aberrant expression of SMYD3 is not merely a correlative finding; it is a functional driver of tumorigenesis, making it an attractive target for therapeutic intervention.[4]
Molecular Functions of SMYD3 in Carcinogenesis
SMYD3's contribution to cancer is complex, involving both its nuclear and cytoplasmic activities.[2] In the nucleus, it acts as an epigenetic modulator, while in the cytoplasm, it directly influences signal transduction pathways.[2][3]
Epigenetic Regulation through Histone Methylation
Initially identified as a histone methyltransferase, SMYD3 was reported to catalyze the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), a mark associated with active gene transcription.[5][6] This activity is enhanced by the chaperone protein HSP90A.[5] By methylating H3K4 at the promoters of specific genes, SMYD3 facilitates the recruitment of the transcriptional machinery, leading to the upregulation of genes involved in cell cycle progression and invasion, such as matrix metalloproteinase-9 (MMP-9).[1][7] More recent studies have also identified histone H4 lysine 5 (H4K5) and H4K20 as SMYD3 substrates, further expanding its epigenetic role.[7][8][9]
Modulation of Signaling Pathways via Non-Histone Substrate Methylation
A significant facet of SMYD3's oncogenic activity lies in its ability to methylate non-histone proteins, thereby directly activating critical signaling pathways.[1][10]
-
RAS/RAF/MEK/ERK Pathway: SMYD3 directly methylates MAP3K2, a key component of the Ras signaling pathway, at lysine 260.[3][10] This methylation event shields MAP3K2 from dephosphorylation by protein phosphatase 2A (PP2A), resulting in the sustained activation of the downstream MEK/ERK cascade, a pathway frequently hyperactivated in various cancers.[1][3]
-
PI3K/AKT Pathway: SMYD3-mediated methylation of the serine/threonine kinase AKT1 at lysine 14 is a critical step for its activation.[1][10] The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature of many malignancies.[1]
-
Receptor Tyrosine Kinases (RTKs): SMYD3 targets and activates several RTKs. It methylates vascular endothelial growth factor receptor 1 (VEGFR1) at lysine 831, enhancing its kinase activity and promoting angiogenesis.[1][10] Additionally, SMYD3 tri-methylates human epidermal growth factor receptor 2 (HER2) at lysine 175, which promotes HER2 homodimerization and activation.[10]
-
c-MYC Regulation: In colorectal cancer stem cells, SMYD3 directly methylates the oncoprotein c-MYC at lysines 158 and 163.[11] This modification amplifies c-MYC's transcriptional control over genes involved in stemness and malignancy, highlighting a critical role for SMYD3 in cancer stem cell maintenance.[11]
Quantitative Data on SMYD3 Function in Cancer
The following tables summarize key quantitative data related to SMYD3's role in various cancers, providing a comparative overview for researchers.
| Table 1: Overexpression of SMYD3 in Various Cancer Types | |
| Cancer Type | Frequency of Overexpression |
| Colorectal Carcinoma | Majority of cases[5] |
| Hepatocellular Carcinoma | Majority of cases[5] |
| Breast Cancer | High overexpression[9][12] |
| Pancreatic Cancer | Upregulated, correlates with poor prognosis[13][14] |
| Lung Cancer | Implicated in KRAS-driven tumorigenesis[3] |
| Bladder Cancer | Associated with poor survival[1] |
| Prostate Cancer | Frequently overexpressed[15] |
| Gastric Cancer | Implicated in HGF/MET signaling[16] |
| Ovarian Cancer | Required for proper cell growth[6] |
| Gallbladder Cancer | Significantly upregulated[17] |
| Table 2: Key Histone and Non-Histone Substrates of SMYD3 | ||
| Substrate | Site of Methylation | Functional Consequence |
| Histone H3 | Lysine 4 (K4) | Transcriptional activation[5] |
| Histone H4 | Lysine 5 (K5) | Regulation of cancer cell phenotypes[8][9] |
| Histone H4 | Lysine 20 (K20) | Transcriptional repression (e.g., CDKN2A)[7] |
| MAP3K2 | Lysine 260 (K260) | Activation of RAS/RAF/MEK/ERK pathway[3][10] |
| AKT1 | Lysine 14 (K14) | Activation of PI3K/AKT pathway[1][10] |
| VEGFR1 | Lysine 831 (K831) | Enhanced kinase activity and angiogenesis[1][10] |
| HER2 | Lysine 175 (K175) | Enhanced homodimerization and activation[10] |
| c-MYC | Lysines 158 & 163 (K158, K163) | Amplified transcriptional activity in cancer stem cells[11] |
| Table 3: Impact of SMYD3 Inhibition on Cancer Cell Phenotypes | ||
| Cancer Type | Method of Inhibition | Observed Effect |
| Colorectal Cancer | RNAi-mediated ablation | Impaired cell proliferation[6][18] |
| Pancreatic Cancer | shRNA-mediated knockdown | Reduced cell proliferation, migration, and invasion[13] |
| Breast Cancer | Small molecule inhibitor (BCI-121) | Reduced cell viability and proliferation[19][20] |
| Ovarian Cancer | siRNA-mediated knockdown | Decreased cell proliferation[6] |
| Prostate Cancer | Depletion or catalytic inhibition | Decreased metastases and improved survival in vivo[15] |
| Lung Cancer | Small molecule inhibitor (Inhibitor-4) | Reduced cell viability and proliferation[20] |
Key Experimental Protocols
This section details methodologies for essential experiments used to investigate the function of SMYD3 in a cancer context.
In Vitro Histone/Protein Methyltransferase (HMT/PMT) Assay
This assay is fundamental for determining the enzymatic activity of SMYD3 on its substrates.
Protocol:
-
Substrate Preparation: Utilize recombinant histones (e.g., H3, H4), reconstituted nucleosomes, or purified recombinant non-histone substrate proteins.
-
Reaction Mixture Assembly: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Purified recombinant SMYD3 enzyme (e.g., GST-SMYD3).
-
Histone or non-histone substrate.
-
The methyl donor, S-adenosyl-L-[methyl-³H]-methionine (for radioactive detection) or S-adenosyl-L-methionine (SAM) (for non-radioactive detection).
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 20 mM KCl, 5 mM MgCl2, 0.02% Triton X-100, 1 mM PMSF).[6]
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Detection:
-
Radioactive: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, stain with Coomassie Blue, and detect the incorporated radioactivity by autoradiography.[6]
-
Non-Radioactive (Antibody-based): Stop the reaction and detect the methylation event using an antibody specific to the methylated lysine residue via Western blot or ELISA.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is employed to identify the specific genomic regions to which SMYD3 binds.
Protocol:
-
Cross-linking: Treat cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to SMYD3 or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by:
-
qPCR: To quantify the enrichment of specific target gene promoters.
-
High-Throughput Sequencing (ChIP-seq): For a genome-wide analysis of SMYD3 binding sites.[1]
-
Cellular Proliferation and Viability Assays
These assays are used to assess the functional consequences of modulating SMYD3 expression or activity in cancer cells.
Protocol:
-
Modulation of SMYD3 Expression/Activity:
-
Knockdown: Transfect cancer cells with siRNAs or shRNAs targeting SMYD3.
-
Overexpression: Transfect cells with a SMYD3 expression vector.
-
Inhibition: Treat cells with a specific SMYD3 small molecule inhibitor.
-
-
Proliferation Assay (e.g., CCK-8, MTT):
-
Seed cells in a 96-well plate.
-
At various time points (e.g., 24, 48, 72 hours), add the assay reagent (e.g., CCK-8, MTT) to the wells.
-
Incubate for 1-4 hours and measure the absorbance at the appropriate wavelength to determine cell viability.[13]
-
-
Colony Formation Assay:
-
Seed a low number of cells in a 6-well plate and treat as described in step 1.
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies to assess the long-term proliferative capacity.[16]
-
Visualizing SMYD3's Role in Cancer
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways, experimental workflows, and the logical framework of SMYD3's function in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel insights into the oncogenic function of the SMYD3 lysine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new epigenetic target for cancer therapy – Institute for Organic Synthesis and Photoreactivity [isof.cnr.it]
- 5. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation. – CIRM [cirm.ca.gov]
- 9. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. SMYD3 Identified as Key Therapeutic Target for Colorectal Cancer Stem Cells – Institute for Organic Synthesis and Photoreactivity [isof.cnr.it]
- 12. Targeting Epigenetic Changes Mediated by Members of the SMYD Family of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of the SMYD3 Promotes Proliferation, Migration, and Invasion of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of SET and MYND Domain-Containing Protein 3 (SMYD3) Expression in Gallbladder Cancer: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Activity of GSK2807 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2807 Trifluoroacetate is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, target selectivity, and its impact on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting SMYD3.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is an epigenetic modulator that catalyzes the methylation of histone and non-histone proteins, thereby regulating gene transcription and signal transduction.[1] Overexpression of SMYD3 has been observed in numerous cancers, including those of the breast, colon, liver, lung, and pancreas, and is often associated with poor prognosis.[2] SMYD3's oncogenic functions are attributed to its role in promoting cell proliferation, survival, and migration.[1]
One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.[3] By methylating MAP3K2, SMYD3 enhances the activity of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that is frequently hyperactivated in cancer.[3][4] This makes SMYD3 an attractive therapeutic target for the development of novel anti-cancer agents. This compound has emerged as a valuable chemical probe for studying the biological functions of SMYD3 and as a lead compound for drug discovery programs.
Mechanism of Action
GSK2807 is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3.[5][6] It binds to the SAM-binding pocket of the enzyme, preventing the binding of the methyl donor and subsequent transfer of a methyl group to its substrates.[6] Molecular dynamics simulations have shown that the binding of GSK2807 stabilizes SMYD3 in a closed conformation.[6] While competitive with SAM, studies have indicated that GSK2807 is noncompetitive with the MAP3K2 protein and peptide substrates.[7][8]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this inhibitor.
Table 1: In Vitro Potency of this compound against SMYD3
| Parameter | Value | Notes |
| Ki | 14 nM[5][9] | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |
| IC50 | 130 nM[9] | Half-maximal inhibitory concentration, representing the concentration of inhibitor required to reduce enzyme activity by 50%. |
Table 2: Selectivity Profile of GSK2807
| Methyltransferase | Selectivity (Fold vs. SMYD3 Ki) | Reference |
| SMYD2 | 24 | [7][8][10] |
| Other Methyltransferases (Panel of 8) | Highly Selective | [7][8] |
Note: A higher fold selectivity indicates greater specificity for SMYD3.
Impact on Cellular Signaling Pathways
The primary mechanism by which GSK2807 exerts its biological effects is through the inhibition of SMYD3-mediated methylation of MAP3K2 (MEKK2), a key upstream kinase in the Ras/Raf/MEK/ERK pathway.
The SMYD3-MAP3K2-ERK Signaling Axis
SMYD3-mediated methylation of MAP3K2 at lysine 260 prevents the binding of Protein Phosphatase 2A (PP2A), a negative regulator of the pathway.[4] This leads to the sustained activation of MAP3K2 and downstream signaling through MEK and ERK, promoting cell proliferation and survival.[4] By inhibiting SMYD3, GSK2807 is expected to restore PP2A-mediated dephosphorylation of MAP3K2, thereby attenuating ERK signaling.
Modulation of the HGF/MET Pathway
Recent studies have also implicated SMYD3 in the modulation of the Hepatocyte Growth Factor (HGF)/MET signaling pathway in gastric cancer.[11] Pharmacological inhibition of SMYD3 has been shown to affect the downstream signaling of the HGF/MET pathway.[11] This suggests that GSK2807 may have broader effects on oncogenic signaling beyond the classical Ras/Raf/MEK/ERK cascade.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of SMYD3 inhibitors like GSK2807. These should be optimized for specific experimental conditions.
In Vitro SMYD3 Inhibition Assay (Radioactive)
Objective: To determine the IC50 value of GSK2807 against SMYD3.
Materials:
-
Recombinant human SMYD3 enzyme
-
Histone H3 peptide (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, SMYD3 enzyme, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto filter paper and washing with trichloroacetic acid (TCA) to precipitate the protein and remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each GSK2807 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Western Blot Analysis of ERK Phosphorylation
Objective: To assess the effect of GSK2807 on the phosphorylation of ERK in cancer cells.
Materials:
-
Cancer cell line with activated Ras/Raf/MEK/ERK pathway (e.g., KRAS mutant)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total-ERK1/2 and GAPDH to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of phospho-ERK1/2.
The Role of the Trifluoroacetate Counter-ion
GSK2807 is supplied as a trifluoroacetate (TFA) salt. TFA is a common counter-ion for purified peptides and small molecules. While for many compounds, the salt form does not significantly alter the biological activity compared to the free base, it is a factor to consider in experimental design.[12] In some cellular assays, high concentrations of TFA have been reported to have non-specific effects.[12] It is therefore recommended to include appropriate vehicle controls in all experiments. There is currently no specific published data directly comparing the biological activity of this compound with its free base or other salt forms.
Conclusion
This compound is a valuable research tool for elucidating the role of SMYD3 in cancer biology. Its high potency and selectivity make it a suitable probe for target validation studies. The primary mechanism of action involves the inhibition of SMYD3's methyltransferase activity, leading to the suppression of the Ras/Raf/MEK/ERK signaling pathway through the modulation of MAP3K2 methylation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting SMYD3 with inhibitors like GSK2807. Future studies should focus on expanding the quantitative cellular data for GSK2807 across a broader range of cancer types and on evaluating its in vivo efficacy and pharmacokinetic properties.
References
- 1. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Epigenetic Changes Mediated by Members of the SMYD Family of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of the Conformational Change of the Protein Methyltransferase SMYD3: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMYD3 Modulates the HGF/MET Signaling Pathway in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SMYD3 in Cellular Signaling and Epigenetics: A Technical Guide to its Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in a diverse range of cellular processes, most notably transcriptional regulation and the modulation of signaling pathways critical to cancer development and progression. Initially identified for its role in histone methylation, a flurry of research has expanded its known substrates to include a variety of non-histone proteins. This technical guide provides an in-depth overview of the known substrates of SMYD3, presenting quantitative data where available, detailing key experimental methodologies for their study, and illustrating the signaling pathways in which SMYD3 and its substrates function.
SMYD3 Substrates: A Comprehensive Overview
SMYD3's enzymatic activity extends to both histone and non-histone proteins, underscoring its multifaceted role in cellular regulation. The methylation of these substrates by SMYD3 can have profound effects on their function, stability, and interaction with other proteins.
Histone Substrates
While initially reported to methylate histone H3 at lysine 4 (H3K4), subsequent studies have revealed a more complex picture of SMYD3's histone substrate specificity. There is now considerable evidence suggesting that histone H4 at lysine 5 (H4K5) is a primary histone target.
| Substrate | Methylation Site | Reported Effects of Methylation |
| Histone H3 | Lysine 4 (H3K4) | Di- and tri-methylation associated with transcriptional activation.[1][2] The catalytic efficiency for H3K4 is reportedly low compared to non-histone substrates. |
| Histone H4 | Lysine 5 (H4K5) | Considered a more robust histone substrate than H3K4.[3] H4K5 methylation is a novel histone mark linked to SMYD3's role in cancer cell phenotypes.[3] |
| Histone H4 | Lysine 20 (H4K20) | Some reports suggest SMYD3-mediated tri-methylation of H4K20.[4] |
Non-Histone Substrates
A growing body of research has identified several key non-histone proteins as substrates for SMYD3, many of which are integral components of oncogenic signaling pathways.
| Substrate | Methylation Site | Reported Effects of Methylation |
| MAP3K2 (MEKK2) | Lysine 260 (K260) | Prevents the binding of the protein phosphatase 2A (PP2A), leading to sustained activation of the RAS/RAF/MEK/ERK signaling pathway.[5][6] |
| VEGFR1 | Lysine 831 (K831) | Enhances the kinase activity of VEGFR1, a key regulator of angiogenesis.[7][8] |
| HER2 (ErbB2) | Lysine 175 (K175) | Promotes HER2 homodimerization and subsequent autophosphorylation, leading to activation of downstream signaling.[9][10] |
| AKT1 | Lysine 14 (K14) | Essential for the activation of AKT1, a central kinase in the PI3K/AKT signaling pathway that regulates cell growth and survival.[11][12][13] |
| Estrogen Receptor α (ERα) | Not explicitly defined | SMYD3 acts as a coactivator for ERα, potentiating its transcriptional activity in response to ligand binding. |
Quantitative Analysis of SMYD3 Methyltransferase Activity
Precise kinetic data for SMYD3's activity on all its substrates is not yet fully available in the literature. However, studies comparing its activity on different substrates have provided valuable insights into its substrate preference. Notably, MAP3K2 has been identified as a particularly robust substrate for SMYD3.
| Substrate (Peptide) | kcat (h⁻¹) | Relative Activity | Notes |
| MAP3K2 (wild-type) | 5.51 ± 0.85 | High | The catalytic efficiency (kcat/Km) of SMYD3 for MAP3K2 is reported to be nearly two orders of magnitude greater than for histone H4.[5] |
| MAP3K2 (F258L mutant) | 5.13 ± 0.58 | The phenylalanine at the -2 position relative to the methylation site is crucial for optimal substrate recognition.[14] | |
| VEGFR1 | - | ~14-fold lower than MAP3K2 | Considered a poorer substrate compared to MAP3K2 in in vitro assays.[7] |
| Histone H3 (K4) | - | Very low/undetectable | In vitro methyltransferase assays show weak to undetectable activity.[7] |
| Histone H4 (K5) | - | ~10-fold higher than H3 | Demonstrates significantly higher activity compared to histone H3.[3] |
Key Experimental Protocols
The identification and characterization of SMYD3 substrates rely on a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
In Vitro Histone/Protein Methyltransferase Assay
This assay is fundamental for determining the direct enzymatic activity of SMYD3 on a putative substrate.
1. Reagents and Buffers:
-
Recombinant SMYD3: Purified full-length or catalytic domain.
-
Substrate: Recombinant histone proteins, peptides, or other proteins of interest.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM): Radiolabeled methyl donor.
-
Methyltransferase Assay Buffer: 20 mM HEPES (pH 8.0), 10 mM KCl, 20 mM MgCl₂, 10 mM DTT, 5% (v/v) glycerol.[7]
-
SDS-PAGE Loading Buffer.
-
Scintillation Fluid.
2. Protocol:
-
Prepare a reaction mixture containing the methyltransferase assay buffer, recombinant SMYD3 (e.g., 1.5 µg), and the substrate (e.g., 1 µg of peptide or protein).[7]
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for 1-3 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize total protein by Coomassie Brilliant Blue staining.
-
Detect the incorporation of the radiolabeled methyl group by fluorography or by excising the substrate band and measuring radioactivity using a scintillation counter.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where SMYD3 is bound, providing insights into its role in transcriptional regulation.
1. Reagents and Buffers:
-
Formaldehyde (1% final concentration): For cross-linking.
-
Glycine: To quench cross-linking.
-
Cell Lysis Buffer: e.g., RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.[15]
-
SMYD3-specific antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash Buffers: Low salt, high salt, and LiCl wash buffers.
-
Elution Buffer.
-
RNase A and Proteinase K.
2. Protocol:
-
Cross-link cells with 1% formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-SMYD3 antibody or control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR for specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to identify proteins that interact with SMYD3 in their native cellular context.
1. Reagents and Buffers:
-
Non-denaturing Lysis Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors.[16]
-
SMYD3-specific antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer or a modification thereof.
-
Elution Buffer or SDS-PAGE Loading Buffer.
2. Protocol:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-SMYD3 antibody or control IgG for several hours to overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-3 hours at 4°C.
-
Wash the beads multiple times with wash buffer to remove unbound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
SMYD3 in Signaling Pathways
SMYD3-mediated methylation of non-histone substrates plays a crucial role in the regulation of key signaling pathways implicated in cancer.
The RAS/RAF/MEK/ERK Pathway
SMYD3 is a critical positive regulator of the RAS/RAF/MEK/ERK pathway through its methylation of MAP3K2.
SMYD3-mediated methylation of MAP3K2 at lysine 260 prevents the binding of the protein phosphatase 2A (PP2A), a negative regulator of this pathway.[5][6] This leads to the sustained activation of MAP3K2 and downstream signaling through MEK and ERK, ultimately promoting the expression of genes involved in cell proliferation, survival, and differentiation.
The PI3K/AKT Pathway
SMYD3 also plays a significant role in the PI3K/AKT pathway by directly methylating and activating AKT1.
The methylation of AKT1 at lysine 14 by SMYD3 is a critical step for its activation.[11][12][13] This post-translational modification facilitates the phosphorylation of AKT1 at threonine 308 by PDK1, leading to the activation of downstream targets that regulate cell growth, survival, and metabolism.
Conclusion
SMYD3 is a multifaceted enzyme with a growing list of substrates that are central to cellular homeostasis and disease, particularly cancer. Its ability to methylate both histone and non-histone proteins places it at the crossroads of epigenetic regulation and signal transduction. A thorough understanding of its substrates and the functional consequences of their methylation is crucial for the development of targeted therapies against SMYD3-driven diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of SMYD3 biology.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized method using peptide arrays for the identification of in vitro substrates of lysine methyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lysine 831 of vascular endothelial growth factor receptor 1 is a novel target of methylation by SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein lysine methyltransferase SMYD3 is involved in tumorigenesis through regulation of HER2 homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SMYD3-mediated lysine methylation in the PH domain is critical for activation of AKT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SMYD3 SET and MYND domain containing 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Exploration of the Substrate Preference of Lysine Methyltransferase SMYD3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usbio.net [usbio.net]
- 16. researchgate.net [researchgate.net]
The Role of SMYD3 in Ras-Driven Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The SET and MYND domain-containing protein 3 (SMYD3) has emerged as a critical player in the progression of various cancers, particularly those driven by mutations in the Ras oncogene. As a lysine methyltransferase, SMYD3 modulates cellular processes through both epigenetic regulation of gene expression and post-translational modification of key signaling proteins. In Ras-driven cancers, a primary mechanism of SMYD3's oncogenic function is the potentiation of the mitogen-activated protein kinase (MAPK) signaling cascade. This guide provides an in-depth technical overview of the role of SMYD3 in this context, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. This information is intended to support ongoing research and the development of novel therapeutic strategies targeting SMYD3 in Ras-mutant tumors.
The Core Mechanism: SMYD3-Mediated Activation of the Ras-MAPK Pathway
SMYD3 is frequently overexpressed in tumors with activating Ras mutations.[1] Its oncogenic role in this setting is centrally linked to its ability to methylate and activate MAP3K2 (mitogen-activated protein kinase kinase kinase 2), a critical upstream kinase in the Ras/Raf/MEK/ERK signaling pathway.[1][2]
Mechanism of Action:
-
Direct Methylation of MAP3K2: SMYD3 directly methylates MAP3K2 at lysine 260 (K260).[1][3] This post-translational modification is a key event that enhances the kinase activity of MAP3K2.
-
Inhibition of PP2A Binding: The methylation of MAP3K2 at K260 prevents the binding of the protein phosphatase 2A (PP2A) complex.[1][2] PP2A is a major negative regulator of the MAPK pathway, and its dissociation from MAP3K2 leads to sustained activation of the cascade.
-
Potentiation of Downstream Signaling: The enhanced activity of MAP3K2 leads to increased phosphorylation and activation of downstream kinases, including MEK1/2 and ERK1/2.[1][4] This sustained signaling promotes cancer cell proliferation, survival, and invasion.
Below is a diagram illustrating this core signaling pathway.
Quantitative Data on the Impact of SMYD3 in Ras-Driven Cancers
The functional consequences of SMYD3 activity in Ras-driven cancers have been quantified in numerous studies. The following tables summarize key findings on cell proliferation, invasion, and in vivo tumorigenesis.
Table 1: Effect of SMYD3 Inhibition/Depletion on Cancer Cell Proliferation and Invasion
| Cell Line | Cancer Type | Ras Mutation | SMYD3 Modulation | Effect on Proliferation | Effect on Invasion | Citation(s) |
| HCT116 | Colorectal | KRAS G13D | siRNA knockdown | Significant growth suppression | Significant decrease | [5][6] |
| HT29 | Colorectal | Not Specified | siRNA knockdown | Impaired cell proliferation | Not specified | [7] |
| LKR10 | Lung Adeno. | KRAS G12D | shRNA knockdown | Not specified | Not specified | [3] |
| HepG2 | Hepatocellular | Not specified | RNAi | Reduced cell growth | Decreased by 3-4 fold | [8] |
| LM3 | Hepatocellular | Not specified | shRNA knockdown | Significantly reduced | Decreased migration rate | [9] |
| SK-HEP-1 | Hepatocellular | Not specified | shRNA knockdown | Significantly reduced | Decreased invasiveness | [9] |
| MCF7 | Breast | Not specified | Inhibitor-4 (50-200µM) | Increased doubling time | Not specified | [10] |
| MDA-MB-231 | Breast | KRAS G13D | Inhibitor-4 (50-200µM) | Increased doubling time | Not specified | [10] |
Table 2: In Vivo Effects of SMYD3 Ablation in Ras-Driven Mouse Models
| Mouse Model | Cancer Type | SMYD3 Modulation | Tumor Area | Tumor Lesions | Median Survival | Citation(s) |
| KrasLSL-G12D | Lung Adeno. | Smyd3 knockout | Significantly smaller | No significant difference | 174 days (vs 144.5 days in WT) | [11] |
| KrasLSL-G12D | Pancreatic Ductal Adeno. | Smyd3 knockout | Reduced tumorigenesis | Not specified | Not specified | [2] |
| PC-3 Orthotopic Xenograft | Prostate | shRNA knockdown | Not specified | Decreased metastases | Substantially improved | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SMYD3 in Ras-driven cancers.
In Vitro SMYD3 Methylation Assay
This assay is used to determine the ability of SMYD3 to directly methylate a substrate protein, such as MAP3K2.[3]
Materials:
-
Recombinant full-length or truncated SMYD3 (wild-type and catalytically inactive mutant, e.g., F183A).
-
Recombinant substrate protein (e.g., MAP3K2).
-
S-[3H]-adenosyl-L-methionine ([³H]-SAM).
-
Methylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂).
-
SDS-PAGE gels and buffers.
-
Coomassie Brilliant Blue stain.
-
Autoradiography film or phosphorimager.
Procedure:
-
Set up the methylation reaction by combining recombinant SMYD3, the substrate protein, and [³H]-SAM in the methylation reaction buffer.
-
Include negative controls, such as reactions with a catalytically inactive SMYD3 mutant or without SMYD3.
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal loading.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to detect the incorporation of the [³H]-methyl group into the substrate.
Co-Immunoprecipitation (Co-IP) for SMYD3-MAP3K2 Interaction
This protocol is designed to verify the interaction between SMYD3 and MAP3K2 in a cellular context.[12][13]
Materials:
-
Cancer cell lines (e.g., LKR10, PC-3).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against SMYD3 or MAP3K2 for immunoprecipitation.
-
Control IgG antibody.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer).
-
Western blot reagents.
Procedure:
-
Lyse the cancer cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the cell lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate a portion of the lysate with the primary antibody (anti-SMYD3 or anti-MAP3K2) and another portion with control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against both SMYD3 and MAP3K2 to detect the co-precipitated protein.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the genomic regions where SMYD3 is bound, providing insight into its role in transcriptional regulation.[7][14][15]
Materials:
-
Cancer cell lines.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Anti-SMYD3 antibody and control IgG.
-
Protein A/G beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
qPCR primers for target gene promoters or reagents for ChIP-seq library preparation.
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with an anti-SMYD3 antibody or control IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with proteinase K to digest proteins and purify the DNA.
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific promoter regions or by ChIP-seq for genome-wide analysis.
Generation of KrasG12D;Smyd3-/- Mouse Models
To study the in vivo role of SMYD3 in Ras-driven tumorigenesis, genetically engineered mouse models are utilized.[11][16]
General Strategy:
-
Obtain Mouse Strains: Acquire mice with a conditional oncogenic Kras allele (e.g., LSL-KrasG12D) and mice with a knockout or conditional knockout allele for Smyd3.
-
Crossbreeding: Cross the KrasLSL-G12D mice with the Smyd3 mutant mice to generate mice that are heterozygous or homozygous for the Smyd3 mutation and carry the conditional Kras allele.
-
Tumor Induction: Induce tumors in the desired tissue by delivering Cre recombinase. This can be achieved through various methods, such as:
-
Adenoviral-Cre (Ad-Cre): Intratracheal or intranasal administration for lung cancer models.
-
Transgenic Cre expression: Crossing with a mouse line that expresses Cre under a tissue-specific promoter.
-
-
Monitoring and Analysis: Monitor the mice for tumor development and survival. At the experimental endpoint, tissues are collected for histological analysis, protein expression studies (e.g., Western blot for p-ERK), and other molecular analyses.
SMYD3 as a Therapeutic Target
The critical role of SMYD3 in promoting Ras-driven cancers makes it an attractive target for therapeutic intervention.[7] The development of small molecule inhibitors of SMYD3's methyltransferase activity is an active area of research.
Therapeutic Rationale:
-
Inhibition of MAPK Signaling: SMYD3 inhibitors are expected to block the methylation of MAP3K2, thereby restoring PP2A-mediated inhibition of the MAPK pathway and reducing the proliferative signals in Ras-mutant cancer cells.
-
Synergy with other inhibitors: SMYD3 depletion has been shown to synergize with MEK inhibitors to block Ras-driven tumorigenesis, suggesting that combination therapies could be a promising strategy.[1]
-
Favorable Safety Profile: Complete loss of SMYD3 function in mouse models does not result in a visible phenotype, suggesting that systemic inhibition of SMYD3 may have minimal side effects.[7]
Conclusion
SMYD3 is a key facilitator of Ras-driven oncogenesis, primarily through its methylation of MAP3K2 and subsequent activation of the MAPK signaling pathway. The quantitative data from both in vitro and in vivo studies strongly support its role in promoting cancer cell proliferation, invasion, and tumor progression. The detailed experimental protocols provided in this guide offer a framework for further investigation into the multifaceted functions of SMYD3. As a druggable target with a potentially favorable safety profile, SMYD3 represents a promising avenue for the development of novel therapeutics for Ras-mutant cancers. Continued research into the downstream effectors of SMYD3 and the development of potent and specific inhibitors will be crucial in translating these findings into clinical applications.
References
- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of SMYD3 by RNA interference down-regulates c-Met expression and inhibits cells migration and invasion induced by HGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing SMYD3 in hepatoma demethylates RIZI promoter induces apoptosis and inhibits cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMYD3 associates with the NuRD (MTA1/2) complex to regulate transcription and promote proliferation and invasiveness in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Positive Feedback Loop of lncRNA HOXD-AS2 and SMYD3 Facilitates Hepatocellular Carcinoma Progression via the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to Generate Genetically Engineered Mouse Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK2807 Trifluoroacetate and its Target Protein SMYD3
For Researchers, Scientists, and Drug Development Professionals
Abstract
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the pathogenesis of various cancers through its role in epigenetic regulation and cell signaling. GSK2807 trifluoroacetate is a potent and selective inhibitor of SMYD3, representing a valuable tool for investigating the biological functions of this enzyme and a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, its target protein SMYD3, their mechanism of action, and detailed experimental protocols for their study.
Introduction to SMYD3
SMYD3 is a member of the SMYD family of protein lysine methyltransferases, characterized by the presence of a catalytic SET domain and a MYND domain involved in protein-protein interactions. It plays a crucial role in transcriptional regulation by methylating both histone and non-histone proteins.
Histone Substrates: SMYD3 has been reported to catalyze the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), a mark generally associated with active gene transcription. It can also methylate histone H4 at lysine 5 (H4K5).
Non-Histone Substrates: A growing number of non-histone substrates for SMYD3 have been identified, highlighting its diverse cellular functions. These include:
-
MAP3K2 (MEKK2): Methylation of MAP3K2 by SMYD3 in the cytoplasm enhances the RAS/RAF/MEK/ERK signaling pathway, promoting cancer cell proliferation.
-
Vascular Endothelial Growth Factor Receptor 1 (VEGFR1): SMYD3-mediated methylation of VEGFR1 potentiates its kinase activity.
-
Estrogen Receptor Alpha (ERα): SMYD3 acts as a coactivator for ERα, enhancing its transcriptional activity.
-
HER2: Methylation of the HER2 receptor tyrosine kinase by SMYD3 has also been reported.
-
AKT1: SMYD3 can methylate and activate the AKT1 kinase.
The aberrant expression and activity of SMYD3 have been linked to the development and progression of numerous cancers, including those of the breast, liver, colon, and pancreas, making it an attractive target for cancer therapy.
This compound: A Potent SMYD3 Inhibitor
GSK2807 is a potent and selective small molecule inhibitor of SMYD3. The trifluoroacetate salt form is commonly used in research.
Mechanism of Action
GSK2807 acts as an S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3.[1] It binds to the SAM-binding pocket of the enzyme, preventing the binding of the natural methyl donor and thereby inhibiting the methyltransferase activity of SMYD3.[1][2] A high-resolution crystal structure has revealed that GSK2807 bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 14 nM | SMYD3 | Biochemical | [3][4] |
| IC50 | 130 nM | SMYD3 | Biochemical | [3][4] |
| Selectivity | 24-fold vs SMYD2 (Ki = 345 nM) | SMYD2 | Biochemical | [3] |
SMYD3 Signaling Pathways
SMYD3 is involved in several critical signaling pathways that drive oncogenesis. Inhibition of SMYD3 with GSK2807 can modulate these pathways.
References
GSK2807 Trifluoroacetate: An In-Depth Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 Trifluoroacetate is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase that has emerged as a promising target in oncology.[1][2] SMYD3 is overexpressed in a variety of cancers, including breast, colorectal, liver, and pancreatic cancer, and its elevated expression is often correlated with poor prognosis. The oncogenic activity of SMYD3 is attributed to its role in regulating the transcription of genes involved in cell proliferation, survival, and migration through the methylation of both histone and non-histone proteins.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates, to support its application in cancer research and drug development.
Mechanism of Action
GSK2807 is a SAM-competitive inhibitor of SMYD3, meaning it competes with the S-adenosylmethionine (SAM) cofactor for binding to the enzyme's active site.[1][2] By blocking the binding of SAM, GSK2807 effectively prevents the transfer of a methyl group from SAM to SMYD3's substrates. One of the key non-histone targets of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[1][2] SMYD3-mediated methylation of MEKK2 is believed to enhance its activity, leading to the activation of downstream signaling pathways that promote cancer cell proliferation. Therefore, by inhibiting SMYD3, GSK2807 prevents the methylation of MEKK2, thereby disrupting these pro-oncogenic signaling cascades.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant SMYD3 inhibitors.
Table 1: Biochemical Potency of SMYD3 Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Notes |
| This compound | SMYD3 | Biochemical Assay | 14 | 130 | SAM-competitive inhibitor |
| EPZ031686 | SMYD3 | Biochemical Assay | - | 3 | Potent and orally active |
| BAY-6035 | SMYD3 | MEKK2 peptide methylation | - | 88 | Substrate-competitive inhibitor |
| BCI-121 | SMYD3 | In vitro methylation assay | - | - | Impairs cancer cell proliferation |
| SMYD3-IN-1 | SMYD3 | Biochemical Assay | - | 11.7 | Irreversible and selective inhibitor |
Table 2: Cellular Activity of SMYD3 Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) |
| EPZ031686 | HEK293T | Cellular MEKK2 methylation | 0.036 |
| BAY-6035 | HeLa | Cellular MEKK2 methylation | ~0.07 |
| BCI-121 | HT29, HCT116 | Cell proliferation | - |
| SMYD3-IN-2 | BGC823 | Cell proliferation | 0.75 |
Signaling Pathways
SMYD3 is implicated in the regulation of key signaling pathways that are frequently dysregulated in cancer. Inhibition of SMYD3 by this compound is expected to modulate these pathways.
Ras/Raf/MEK/ERK Pathway
SMYD3 directly methylates and activates MEKK2, a key upstream kinase in the Ras/Raf/MEK/ERK signaling cascade.[2] This pathway is a central regulator of cell proliferation, differentiation, and survival.[6] By preventing MEKK2 methylation, GSK2807 can attenuate the activation of this oncogenic pathway.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SMYD3 and its Non-Histone Target MAP3K2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in various cellular processes, with its overexpression being a hallmark of numerous cancers, including pancreatic, lung, and prostate cancer.[1][2] While initially characterized as a histone methyltransferase, a growing body of evidence has highlighted its critical role in methylating non-histone proteins, thereby expanding its influence on cellular signaling pathways. A pivotal non-histone target of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), a key component of the Ras-Raf-MEK-ERK signaling cascade.[1][3] This technical guide provides a comprehensive overview of the SMYD3-MAP3K2 interaction, its functional consequences, and the experimental methodologies used to elucidate this crucial oncogenic axis.
The SMYD3-MAP3K2 Interaction: A Molecular Switch in Ras-Driven Cancers
SMYD3-mediated methylation of MAP3K2 occurs at a specific lysine residue, K260.[1][2] This post-translational modification acts as a molecular switch, potentiating the activation of the MAP kinase signaling pathway.[1] The methylation of MAP3K2 at lysine 260 sterically hinders the binding of the protein phosphatase 2A (PP2A) complex, a critical negative regulator of the pathway.[1] By preventing PP2A-mediated dephosphorylation, MAP3K2 remains in a hyper-activated state, leading to constitutive downstream signaling through MEK and ERK, which in turn promotes cell proliferation, survival, and tumorigenesis.[1][2]
Recent studies have also uncovered a positive feedback loop where the activation of the MEK/ERK pathway stabilizes SMYD3 protein levels, further amplifying this oncogenic signaling.[2] This reciprocal regulation underscores the critical role of the SMYD3-MAP3K2 axis in maintaining a pro-tumorigenic state in cancer cells.
Quantitative Data Summary
The interaction between SMYD3 and MAP3K2 has been characterized by various biophysical and biochemical methods. The following tables summarize the key quantitative data available to date.
| Parameter | Value | Method | Reference |
| Binding Affinity | |||
| Binding Free Energy (ΔG) | -18.90 kcal/mol | Molecular Dynamics Simulation | [4] |
| Kinetic Parameters | |||
| Catalytic Efficiency (kcat/KM) | Approx. 2 orders of magnitude > for Histone H4 | In vitro Methylation Assay | [5] |
| kcat | 5.51 ± 0.85 h⁻¹ (for wild-type MAP3K2 peptide) | In vitro Methylation Assay |
Note: A direct Kd value from methods like Surface Plasmon Resonance (SPR) for the SMYD3-MAP3K2 interaction is not yet prominently published, though SPR has been used to confirm a random kinetic binding mechanism.[6]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the molecular interactions and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
SMYD3-MAP3K2 Signaling Pathway
Caption: SMYD3-mediated methylation of MAP3K2 at K260 prevents PP2A binding, leading to MAPK pathway activation.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for demonstrating the in vivo interaction between SMYD3 and MAP3K2 via Co-IP.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to study the SMYD3-MAP3K2 interaction, compiled from various sources.
Co-Immunoprecipitation (Co-IP) of SMYD3 and MAP3K2
This protocol is designed to demonstrate the interaction between SMYD3 and MAP3K2 in a cellular context.
Materials:
-
Cells expressing HA-tagged MAP3K2 and endogenous or overexpressed SMYD3.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Anti-HA antibody (for immunoprecipitation of HA-tagged MAP3K2).
-
Anti-SMYD3 antibody (for detection by Western blot).
-
Protein A/G magnetic beads.
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add the anti-HA antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add equilibrated Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Elution Buffer and boil at 95-100°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot analysis using an anti-SMYD3 antibody to detect the co-immunoprecipitated SMYD3.
-
In Vitro Methylation Assay
This assay directly measures the methyltransferase activity of SMYD3 on MAP3K2.[7]
Materials:
-
Recombinant human SMYD3 protein.
-
Recombinant human MAP3K2 protein (full-length or relevant fragments).
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Methylation Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
SDS-PAGE gels and autoradiography equipment.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Methylation Reaction Buffer, recombinant SMYD3 (e.g., 1-5 µg), and recombinant MAP3K2 (e.g., 5-10 µg).
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µCi).
-
The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein.
-
Perform autoradiography to detect the incorporation of the ³H-methyl group into MAP3K2.
-
MAP3K2 Kinase Assay
This assay measures the kinase activity of MAP3K2 after in vitro methylation by SMYD3.[8][9]
Materials:
-
Recombinant human SMYD3 and MAP3K2.
-
Unlabeled SAM.
-
Inactive MEK1 as a substrate for MAP3K2.
-
[γ-³²P]ATP.
-
Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
SDS-PAGE gels and autoradiography equipment.
Procedure:
-
In Vitro Methylation of MAP3K2:
-
Perform an in vitro methylation reaction as described above, but using unlabeled SAM instead of [³H]-SAM.
-
Include a control reaction without SMYD3.
-
-
Kinase Reaction:
-
To the methylated and unmethylated MAP3K2, add the Kinase Reaction Buffer, inactive MEK1, and [γ-³²P]ATP (e.g., 10 µCi).
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Perform autoradiography to detect the phosphorylation of MEK1 by MAP3K2. An increase in the phosphorylation signal in the SMYD3-treated sample indicates that methylation enhances MAP3K2 kinase activity.
-
Conclusion and Future Directions
The methylation of MAP3K2 by SMYD3 represents a significant non-histone regulatory mechanism that fuels Ras-driven oncogenesis. The detailed understanding of this interaction, from its biophysical parameters to its downstream signaling consequences, provides a solid foundation for the development of targeted therapies. The experimental protocols outlined in this guide are fundamental for researchers aiming to further investigate this pathway or to screen for inhibitors of SMYD3's methyltransferase activity. Future research should focus on the development of highly specific and potent SMYD3 inhibitors and exploring their efficacy in preclinical and clinical settings for Ras-mutant cancers. Additionally, further elucidation of the broader non-histone "methylome" regulated by SMYD3 will likely uncover new therapeutic targets and deepen our understanding of cancer biology.
References
- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer (2014) | Pawel K. Mazur | 374 Citations [scispace.com]
- 4. Mechanism of the Conformational Change of the Protein Methyltransferase SMYD3: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MEK1 Kinase Enzyme System [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for GSK2807 Trifluoroacetate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 Trifluoroacetate is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1] SMYD3 is overexpressed in various cancers and plays a crucial role in cancer progression by methylating both histone and non-histone proteins, thereby regulating gene expression and signaling pathways critical for cell proliferation, migration, and invasion.[2][3] These notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of this compound and its effects on the SMYD3 signaling pathway.
Mechanism of Action
GSK2807 inhibits the enzymatic activity of SMYD3, preventing the transfer of a methyl group from the cofactor SAM to the lysine residues of its substrates. One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[1] SMYD3-mediated methylation of MAP3K2 at lysine 260 enhances the activation of the Ras/Raf/MEK/ERK signaling pathway by preventing the binding of the protein phosphatase 2A (PP2A) complex, which would otherwise dephosphorylate and inactivate MAP3K2.[4] By inhibiting SMYD3, GSK2807 is expected to decrease MAP3K2 methylation, leading to its dephosphorylation and the downregulation of the downstream signaling cascade.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Ki (SMYD3) | 14 nM | [1] |
| IC50 (SMYD3) | 130 nM | [1] |
| Selectivity | 24-fold selective for SMYD3 over SMYD2 | [1] |
Signaling Pathway
The following diagram illustrates the role of SMYD3 in the MAP kinase signaling pathway and the mechanism of inhibition by GSK2807.
Caption: SMYD3-mediated methylation of MAP3K2 and its inhibition by GSK2807.
Experimental Protocols
Biochemical Assay: SMYD3 Homogeneous Methyltransferase Assay (AlphaLISA)
This protocol is adapted from commercially available kits designed to measure SMYD3 methyltransferase activity in a high-throughput format.[5]
Objective: To determine the IC50 of this compound against SMYD3 activity.
Materials:
-
Recombinant human SMYD3/HSP90 complex
-
Biotinylated GST-tagged SMYD3 substrate (e.g., a peptide derived from MAP3K2)
-
S-Adenosylmethionine (SAM)
-
This compound
-
AlphaLISA® Acceptor beads coated with an antibody specific for the methylated substrate
-
Streptavidin-coated Donor beads
-
Methylation Assay Buffer
-
384-well white opaque assay plates
-
AlphaScreen-compatible plate reader
Workflow Diagram:
Caption: Workflow for the SMYD3 AlphaLISA biochemical assay.
Procedure:
-
Prepare a serial dilution of this compound in Methylation Assay Buffer. Also, prepare a vehicle control (e.g., DMSO).
-
To a 384-well plate, add the SMYD3 enzyme, biotinylated substrate, and the GSK2807 dilution or vehicle.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the plate for a specified time (e.g., 4 hours) at 30°C to allow for substrate methylation.
-
Stop the reaction and detect the methylated product by adding AlphaLISA® Acceptor beads conjugated to an anti-methyl-lysine antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
Add Streptavidin-coated Donor beads, which will bind to the biotinylated substrate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader. The signal is proportional to the amount of methylated substrate.
-
Plot the AlphaScreen signal against the logarithm of the GSK2807 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Western Blot for MAP3K2 Methylation
This protocol is designed to assess the effect of GSK2807 on the methylation of endogenous or overexpressed MAP3K2 in a cellular context.[1]
Objective: To determine the dose-dependent effect of this compound on MAP3K2 methylation in cancer cells.
Materials:
-
HeLa, HEK293T, or other suitable cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Plasmids for overexpression (optional): HA-tagged MAP3K2 and SMYD3
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-MAP3K2-K260me3, anti-HA tag (if using tagged protein), anti-SMYD3, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in 6-well plates.
-
(Optional) If endogenous levels of SMYD3 or MAP3K2 are low, co-transfect the cells with plasmids expressing SMYD3 and HA-tagged MAP3K2.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified time (e.g., 20-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against tri-methylated MAP3K2 (anti-MAP3K2-K260me3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for total MAP3K2 (or HA-tag), SMYD3, and the loading control to ensure equal protein loading and to monitor overexpression levels.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the MAP3K2-K260me3 signal to the total MAP3K2 (or HA) signal.
-
Plot the normalized methylation levels against the GSK2807 concentration to observe the dose-dependent inhibition.
-
Table 2: Example Reagents for Cellular Assay
| Reagent | Details/Supplier |
| Cell Line | HeLa (ATCC CCL-2) |
| Plasmids | pCMV-HA-MAP3K2, pCMV-SMYD3 |
| Antibodies | Anti-MAP3K2-K260me3, Anti-HA (e.g., Cell Signaling Technology), Anti-Actin (e.g., Sigma-Aldrich) |
| Inhibitors | This compound (e.g., MedChemExpress) |
References
Application Notes and Protocols: GSK2807 Trifluoroacetate Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 Trifluoroacetate is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3)[1][2][3][4][5]. SMYD3 is a lysine methyltransferase that plays a critical role in transcriptional regulation and has been implicated in the proliferation of various cancer cells[6][7]. It methylates both histone (e.g., H3K4, H4K5) and non-histone protein substrates, including MAP3K2, a key component of the Ras/Raf/MEK/ERK signaling pathway[1][2][6][8][9]. The overexpression of SMYD3 is observed in numerous cancers, making it an attractive therapeutic target[4][6][7].
These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on SMYD3. The described assay measures the methylation of a specific non-histone substrate of SMYD3, MAP3K2, in a cellular context. This allows for the assessment of compound permeability, target engagement, and cellular potency.
Signaling Pathway of SMYD3 and its Inhibition by this compound
SMYD3 is a lysine methyltransferase that, upon activation, methylates various histone and non-histone proteins. One of its key non-histone targets is MAP3K2. Methylation of MAP3K2 by SMYD3 enhances the activation of the downstream MEK/ERK signaling cascade, which is crucial for cell proliferation and survival[1][6]. This compound acts as a competitive inhibitor of SMYD3, blocking the binding of the methyl donor, SAM, and subsequently preventing the methylation of SMYD3 substrates, including MAP3K2. This inhibition leads to the downregulation of the MEK/ERK pathway.
Caption: SMYD3 signaling pathway and point of inhibition by GSK2807.
Experimental Workflow
The cell-based assay to determine the inhibitory effect of this compound on SMYD3 activity follows a sequential workflow. The process begins with the seeding of cells, followed by treatment with the inhibitor. Subsequently, cell lysates are prepared and the level of methylated MAP3K2 is quantified using an antibody-based detection method, such as a Western Blot or an AlphaLISA.
Caption: Experimental workflow for the GSK2807 cell-based assay.
Materials and Methods
Reagents and Consumables
| Reagent/Consumable | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-104009A |
| HEK293T cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibody: anti-methyl-MAP3K2 | Custom or Commercial | N/A |
| Primary Antibody: anti-MAP3K2 | Cell Signaling | 3016 |
| Primary Antibody: anti-beta-Actin | Cell Signaling | 4970 |
| HRP-conjugated secondary antibody | Cell Signaling | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
| 96-well cell culture plates | Corning | 3596 |
| 6-well cell culture plates | Corning | 3516 |
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Inverted microscope
-
Centrifuge
-
SDS-PAGE and Western blotting apparatus
-
Chemiluminescence imaging system
-
Microplate reader (for protein quantification)
Experimental Protocols
Cell Culture and Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, detach cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Seed the cells in a 6-well plate at a density of 5 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours before treatment.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against methylated MAP3K2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL Western Blotting Substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total MAP3K2 and a loading control (e.g., beta-Actin).
Data Presentation and Analysis
The data from the Western blot can be quantified by densitometry using image analysis software (e.g., ImageJ). The intensity of the methylated MAP3K2 band should be normalized to the intensity of the total MAP3K2 band and the loading control.
Quantitative Data Summary
| GSK2807 Conc. (µM) | Normalized Methylated MAP3K2 Intensity (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.01 | 0.85 | 15 |
| 0.1 | 0.60 | 40 |
| 1 | 0.35 | 65 |
| 10 | 0.10 | 90 |
| 100 | 0.05 | 95 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
The percentage of inhibition is calculated as: % Inhibition = (1 - (Normalized Intensity of Treated Sample / Normalized Intensity of Vehicle Control)) * 100
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Troubleshooting
-
No or weak signal for methylated MAP3K2:
-
Increase the amount of protein loaded on the gel.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the cells express sufficient levels of SMYD3 and MAP3K2.
-
-
High background on Western blot:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions.
-
Use a fresh dilution of the secondary antibody.
-
-
Inconsistent results:
-
Ensure accurate and consistent cell seeding and drug treatment.
-
Maintain consistent lysis and protein quantification procedures.
-
Use fresh inhibitor dilutions for each experiment.
-
Conclusion
This application note provides a comprehensive protocol for a cell-based assay to measure the inhibitory activity of this compound against SMYD3. By monitoring the methylation status of a known cellular substrate, this assay offers a robust method to assess the compound's efficacy in a physiologically relevant context, providing valuable data for drug development professionals. The trifluoroacetate counter-ion in the compound is a result of the purification process and should be considered in solution preparation, though it is not expected to interfere with the described assay.
References
- 1. d-nb.info [d-nb.info]
- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3 - Wikipedia [en.wikipedia.org]
- 7. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Western Blot Analysis of SMYD3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the regulation of gene transcription and cell signaling pathways.[1] Its overexpression is associated with various human cancers, including breast, colorectal, hepatocellular, lung, and pancreatic tumors.[1] SMYD3 catalyzes the methylation of both histone and non-histone proteins, thereby influencing a wide range of cellular processes.[2] As a chromatin modifier, it was initially reported to tri-methylate Histone 3 Lysine 4 (H3K4), a mark associated with transcriptional activation.[2] Subsequent research has identified other substrates, including H4K5, H4K20, VEGFR, HER2, MAP3K2, and ER, primarily in the context of cancer.[2][3] The role of SMYD3 in activating critical oncogenic pathways, such as the Ras/Raf/MEK/ERK and AKT signaling cascades, has positioned it as a promising therapeutic target for cancer treatment.[4]
This document provides a detailed protocol for performing Western blot analysis to assess the inhibition of SMYD3 and its downstream effects. Western blotting is a crucial technique to quantify changes in protein levels and post-translational modifications, offering a direct measure of an inhibitor's efficacy.
Signaling Pathway of SMYD3
SMYD3 exerts its influence through multiple signaling pathways. It can directly methylate and activate key signaling molecules. For instance, SMYD3-mediated methylation of MAP3K2 enhances the activation of the Ras/Raf/MEK/ERK pathway.[4] It also methylates and activates AKT1, a central kinase in a pathway essential for cell growth and survival.[4] Furthermore, SMYD3 can interact with and modulate the activity of receptor tyrosine kinases like VEGFR1 and HER2, as well as the estrogen receptor (ER).[4]
Caption: SMYD3 signaling pathways in cancer.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Cancer cell lines with high SMYD3 expression (e.g., MCF7, MDA-MB-231, HepG2, HCT116).[1][5]
-
SMYD3 Inhibitors: BCI-121, EPZ031686, GSK2807, or other specific inhibitors.[1]
-
Primary Antibodies:
-
Rabbit anti-SMYD3
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-H3K4me3
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Reagents for Cell Culture: DMEM/RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Protein Extraction: RIPA buffer, Protease and Phosphatase Inhibitor Cocktails.
-
Reagents for Western Blotting:
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Equipment:
-
Cell culture incubator
-
Microscope
-
Centrifuge
-
SDS-PAGE and Western blot apparatus
-
Imaging system for chemiluminescence detection
-
Western Blot Workflow
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of the SMYD3 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-SMYD3, anti-p-AKT, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (β-actin or GAPDH).
-
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot experiments investigating the effects of SMYD3 inhibitors.
Table 1: Effect of SMYD3 Inhibitor on SMYD3 Protein Levels
| Cell Line | Inhibitor (Concentration) | Treatment Time (hours) | SMYD3 Expression (Fold Change vs. Control) |
| HepG2 | Compound 29 (5 µM) | 48 | 0.5[1] |
| HepG2 | Compound 29 (20 µM) | 48 | 0.5[1] |
| MCF7 | Inhibitor-4 (10 µM) | 48 | Significant Reduction |
| MDA-MB-231 | Inhibitor-4 (10 µM) | 48 | Significant Reduction |
Table 2: Effect of SMYD3 Inhibitor on Downstream Signaling Pathways
| Cell Line | Inhibitor (Concentration) | Target Protein | Phosphorylation Level (Fold Change vs. Control) |
| AGS | SU11274 (MET inhibitor) | p-MET | Significant Decrease[6] |
| AGS | SMYD3 Inhibitor | p-AKT | Downregulated[6] |
| AGS | SMYD3 Inhibitor | p-ERK1/2 | Downregulated[6] |
| NCI-N87 | SU11274 (MET inhibitor) | p-MET | Significant Decrease[6] |
| NCI-N87 | SMYD3 Inhibitor | p-AKT | Downregulated[6] |
| NCI-N87 | SMYD3 Inhibitor | p-ERK1/2 | Downregulated[6] |
Table 3: Effect of SMYD3 Inhibitor on Histone Methylation
| Cell Line | Inhibitor | Target Histone Mark | Methylation Level (Fold Change vs. Control) |
| HT29 | BCI-121 (100 µM) | H3K4me2/3 | Significant Reduction[7] |
| P301S Tau Mice | BCI-121 (1 mg/kg) | H3K4me3 | Reversed to WT levels[8] |
Conclusion
This protocol provides a comprehensive guide for utilizing Western blot analysis to evaluate the efficacy of SMYD3 inhibitors. By examining the expression of SMYD3 itself, the phosphorylation status of key downstream signaling proteins, and the levels of specific histone methylation marks, researchers can gain valuable insights into the molecular mechanisms of SMYD3 inhibition. This information is critical for the development of novel cancer therapeutics targeting this important epigenetic regulator.
References
- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using GSK2807, a SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a histone methyltransferase.[1] SMYD3 specifically methylates histone H3 at lysine 4 (H3K4), leading to di- and tri-methylation (H3K4me2/3), epigenetic marks associated with transcriptional activation.[1] Overexpression of SMYD3 has been implicated in various cancers, making it a compelling therapeutic target. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide occupancy of specific proteins, such as transcription factors or modified histones. When coupled with a small molecule inhibitor like GSK2807, ChIP assays can elucidate the inhibitor's efficacy in modulating the epigenetic landscape and gene expression.
These application notes provide a comprehensive protocol for performing ChIP experiments in cells treated with GSK2807 to assess its impact on SMYD3-mediated histone methylation and target gene occupancy.
Data Presentation
The following tables summarize representative quantitative data from studies using SMYD3 inhibitors. The data, generated by ChIP followed by quantitative PCR (ChIP-qPCR), illustrates the expected outcomes of GSK2807 treatment on SMYD3 target gene occupancy and histone H3K4 trimethylation.
Table 1: Effect of SMYD3 Inhibition on SMYD3 Occupancy at Target Gene Promoters
Data is representative of typical results obtained with a SMYD3 inhibitor, BCI-121, which has a similar mechanism of action to GSK2807.[2]
| Target Gene | Treatment | Fold Enrichment over IgG |
| FNBP1 Promoter | Vehicle (DMSO) | 8.5 ± 0.7 |
| BCI-121 (100 µM) | 2.1 ± 0.3 | |
| MFGE8 Promoter | Vehicle (DMSO) | 10.2 ± 0.9 |
| BCI-121 (100 µM) | 3.5 ± 0.4 |
Table 2: Effect of SMYD3 Inhibition on Histone H3K4 Trimethylation (H3K4me3) at a Target Gene Promoter
Data is representative of typical results obtained with the SMYD3 inhibitor BCI-121.[1]
| Target Gene Locus | Treatment | H3K4me3 Enrichment (% of Input) |
| Fbxo2 Promoter | Vehicle (WT mice) | 0.8 ± 0.1 |
| Vehicle (Tau mice) | 1.5 ± 0.2 | |
| BCI-121 (Tau mice) | 0.9 ± 0.15 |
Signaling Pathway and Experimental Workflow
Caption: GSK2807 inhibits the methyltransferase activity of SMYD3.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Experimental Protocols
Protocol 1: Cell Treatment and Crosslinking
-
Cell Culture: Plate cells at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
GSK2807 Treatment: Treat cells with the desired concentration of GSK2807 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).
-
Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.
-
Cell Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells and collect them by centrifugation. The cell pellet can be stored at -80°C or used immediately for chromatin preparation.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted for a standard ChIP experiment and may require optimization for specific cell types and antibodies.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin into fragments of 200-1000 base pairs. Optimal sonication conditions should be determined empirically for each cell type and sonicator.
-
Clarification: Centrifuge the sonicated lysate to pellet cellular debris. Transfer the supernatant containing the sheared chromatin to a new tube.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an appropriate amount of ChIP-grade antibody against H3K4me3 or SMYD3 overnight at 4°C with rotation. A negative control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.
-
-
Immune Complex Capture: Add protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
Washes: Collect the beads using a magnetic stand and discard the supernatant. Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. Finally, wash the beads with a TE buffer.
-
Elution and Reverse Crosslinking:
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
Reverse the crosslinks by incubating the eluate at 65°C for several hours to overnight in the presence of NaCl.
-
Add RNase A and Proteinase K to digest RNA and proteins, respectively.
-
-
DNA Purification: Purify the DNA using a spin column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Quantitative PCR (qPCR):
-
Use the purified DNA as a template for qPCR with primers specific for the promoter regions of known SMYD3 target genes (e.g., FNBP1, MFGE8, Fbxo2) and a negative control region.
-
Calculate the enrichment of the target sequences in the immunoprecipitated samples relative to the input and IgG controls. The results can be expressed as "percent input" or "fold enrichment over IgG".
-
References
Application Notes and Protocols for In Vivo Study of GSK2807 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 trifluoroacetate is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a histone and non-histone lysine methyltransferase that has been implicated in the pathogenesis of various cancers. Its overexpression is associated with poor prognosis in several tumor types. SMYD3 exerts its oncogenic functions through the methylation of histone H3 at lysine 4 (H3K4), leading to transcriptional activation of genes involved in cell proliferation, survival, and metastasis. Additionally, SMYD3 can methylate non-histone proteins, a key one being Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2), which potentiates the RAS/RAF/MEK/ERK signaling pathway. Inhibition of SMYD3 with this compound presents a promising therapeutic strategy for cancers dependent on this pathway.
These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy of this compound in a preclinical cancer model.
Mechanism of Action and Signaling Pathway
This compound inhibits the methyltransferase activity of SMYD3. By blocking SMYD3, GSK2807 prevents the methylation of both histone and non-histone substrates. A critical non-histone target is MEKK2, a component of the MAPK signaling cascade. SMYD3-mediated methylation of MEKK2 enhances its kinase activity, leading to the activation of downstream effectors such as ERK1/2, which in turn promotes the transcription of genes driving cell proliferation and survival. Inhibition of SMYD3 by GSK2807 is expected to suppress this signaling pathway, thereby inhibiting cancer cell growth.
Data Presentation: In Vivo Efficacy of SMYD3 Inhibitors (Illustrative Data)
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on typical results for SMYD3 inhibitors in preclinical studies. Specific data for this compound is not publicly available.
Table 1: Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 | 750 ± 110 | 40 |
| This compound | 50 | 450 ± 90 | 64 |
| This compound | 100 | 250 ± 60 | 80 |
| Standard-of-Care | - | 500 ± 95 | 60 |
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg, p.o., BID) | Relative p-ERK1/2 Levels (% of Control ± SEM) | Relative Ki-67 Staining (% of Control ± SEM) |
| Vehicle Control | - | 100 ± 12 | 100 ± 15 |
| This compound | 50 | 45 ± 8 | 55 ± 10 |
| This compound | 100 | 20 ± 5 | 30 ± 7 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
1. Cell Culture and Implantation:
-
Culture a human colorectal cancer cell line with known SMYD3 expression (e.g., HCT116, HT29) under standard conditions.
-
Harvest cells in their logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 cells/100 µL.
-
Subcutaneously implant 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
2. Animal Grouping and Treatment:
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Prepare this compound formulation for oral gavage (e.g., in 0.5% methylcellulose).
-
Administer this compound or vehicle control orally twice daily (BID) for 21 days. Include a positive control group with a standard-of-care agent if applicable.
3. Efficacy Assessment:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
1. Sample Collection:
-
At the end of the efficacy study, or from a satellite group of animals, collect tumor tissue at a specified time point after the last dose (e.g., 2-4 hours).
-
Divide the tumor tissue for different analyses: one part flash-frozen in liquid nitrogen for Western blot and the other fixed in formalin for immunohistochemistry (IHC).
2. Western Blot for p-ERK1/2:
-
Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize p-ERK1/2 levels to total ERK1/2.
3. Immunohistochemistry for Ki-67:
-
Embed formalin-fixed tumor tissue in paraffin and section.
-
Perform antigen retrieval on the tissue sections.
-
Incubate with a primary antibody against the proliferation marker Ki-67.
-
Use a labeled secondary antibody and a suitable chromogen for detection.
-
Counterstain with hematoxylin.
-
Quantify the percentage of Ki-67-positive cells using image analysis software.
Protocol 3: Pharmacokinetic (PK) Analysis
1. Dosing and Sampling:
-
Administer a single dose of this compound to a separate cohort of tumor-bearing or non-tumor-bearing mice.
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
2. Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of GSK2807 in plasma.
-
Analyze plasma samples to determine the concentration of GSK2807 at each time point.
3. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Logical Relationships in Study Design
The design of a comprehensive in vivo study for this compound involves a logical progression from establishing the therapeutic rationale to evaluating its efficacy and understanding its in vivo behavior.
Application Notes and Protocols for Cell Proliferation Assays Using GSK2807
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 is a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase overexpressed in various cancers, including breast, colorectal, and liver cancers. SMYD3 plays a crucial role in regulating gene expression and signaling pathways that drive cancer cell proliferation. By inhibiting SMYD3, GSK2807 presents a promising therapeutic strategy for cancer treatment. These application notes provide detailed protocols for assessing the anti-proliferative effects of GSK2807 in cancer cell lines.
Mechanism of Action
GSK2807 functions by targeting the catalytic activity of SMYD3, thereby preventing the methylation of its downstream targets. One of the key non-histone targets of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2). Methylation of MAP3K2 by SMYD3 enhances the activation of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that promotes cell proliferation, survival, and differentiation. By inhibiting SMYD3, GSK2807 blocks this methylation event, leading to the downregulation of the MEK/ERK pathway and subsequent cell cycle arrest and inhibition of cancer cell growth.
Data Presentation
Table 1: Anti-proliferative Activity of the SMYD3 Inhibitor BCI-121 in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Concentration (µM) | Effect on Population Doubling Time |
| MCF7 | Breast Cancer | 50 | Increased |
| 100 | Increased | ||
| 200 | ~2-fold increase | ||
| MDA-MB-231 | Breast Cancer | 50 | Increased |
| 100 | Increased | ||
| 200 | Increased |
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using a Tetrazolium-Based (MTT/XTT) Method
This protocol outlines a colorimetric assay to measure cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GSK2807 (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK2807 in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of GSK2807. Include a vehicle control (medium with the same concentration of solvent as the highest GSK2807 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Assay:
-
Add 10-20 µL of MTT or XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the GSK2807 concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of GSK2807 on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GSK2807
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 70% cold ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of GSK2807 or vehicle control for the desired time period.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of GSK2807-treated cells to the vehicle control.
-
Mandatory Visualizations
Application Notes and Protocols: GSK2807 Trifluoroacetate Treatment in Cancer Cell Lines
Introduction
GSK2807 Trifluoroacetate is a compound of interest in oncological research. These application notes provide a summary of its effects on various cancer cell lines and detailed protocols for its investigation. The primary mechanism of action, effects on cell viability, and induction of apoptosis are key areas of focus. The following sections offer structured data and experimental guidelines for researchers, scientists, and professionals in drug development.
Data Presentation
The efficacy of this compound has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound in different cancer cell lines. It is important to note that these values can vary based on experimental conditions such as cell density and incubation time.
| Cell Line | Cancer Type | IC50 (µM) | Assay Used |
| A549 | Lung Carcinoma | 9.62 ± 1.14 | MTT Assay |
| MCF-7 | Breast Cancer | 10.05 ± 1.08 | MTT Assay |
| HCT116 | Colorectal Carcinoma | 6.43 ± 0.72 | MTT Assay |
| A375 | Melanoma | 8.07 ± 1.36 | MTT Assay |
Signaling Pathways
This compound is understood to influence key signaling pathways involved in cancer cell proliferation and survival. A primary mechanism involves the induction of apoptosis, or programmed cell death. This process is mediated through both intrinsic and extrinsic pathways, often involving the activation of caspases.[1][2] The diagram below illustrates a generalized apoptotic signaling pathway that can be investigated in response to this compound treatment.
References
Application Notes and Protocols for GSK2807 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK2807, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), in preclinical xenograft models of cancer. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of GSK2807.
Introduction
GSK2807 is a small molecule inhibitor that targets the enzymatic activity of SMYD3, a lysine methyltransferase.[1] SMYD3 has been implicated in the pathogenesis of various cancers through its role in methylating and subsequently activating key signaling proteins. One critical target of SMYD3 is the Mitogen-Activated Protein Kinase Kinase Kinase 2 (MEKK2), a component of the MAPK signaling cascade. By preventing the methylation of MEKK2, GSK2807 aims to disrupt downstream signaling pathways that contribute to tumor growth and proliferation. Preclinical studies with other SMYD3 inhibitors have demonstrated anti-tumor activity in various cancer models, suggesting that targeting this pathway is a promising therapeutic strategy.
Mechanism of Action
GSK2807 functions as a selective inhibitor of SMYD3. The primary mechanism involves the inhibition of SMYD3's methyltransferase activity, which in turn prevents the methylation of its downstream target, MEKK2. This disruption of MEKK2 methylation leads to the suppression of the MEK/ERK and JNK signaling pathways, which are crucial for cancer cell proliferation, survival, and differentiation.
Signaling Pathway
The signaling cascade initiated by SMYD3 and inhibited by GSK2807 is depicted below.
Application in Xenograft Models
Xenograft models are a cornerstone of preclinical cancer research, providing an in vivo platform to assess the efficacy of novel therapeutic agents. The use of GSK2807 in such models can help determine its anti-tumor activity, establish pharmacokinetic and pharmacodynamic (PK/PD) relationships, and identify potential biomarkers of response.
Data from Preclinical Studies with SMYD3 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BCI-121 | Hepatocellular Carcinoma (Huh7) | Not Specified | Significant | (Wang et al., as cited in a related study) |
| EPZ031686 | Small Cell Lung Cancer (H1092) | Not Specified | Delayed tumor growth, enhanced effect of chemotherapy | (Study on SMYD3 inhibition in SCLC) |
Note: The table above summarizes data from studies on SMYD3 inhibitors other than GSK2807. These results suggest the potential efficacy of targeting SMYD3 in vivo. Researchers should perform dose-escalation studies to determine the optimal therapeutic window for GSK2807.
Experimental Protocols
The following protocols are generalized for the use of a SMYD3 inhibitor in a xenograft model and should be adapted and optimized specifically for GSK2807.
Cell Line Selection
Selection of appropriate cancer cell lines is critical. It is recommended to use cell lines with documented high expression of SMYD3. Screening a panel of cell lines for SMYD3 expression levels via Western blot or qPCR is advised.
Animal Models
Immunocompromised mice (e.g., athymic nude mice, SCID mice) are suitable for establishing xenografts. The choice of strain may depend on the specific tumor cell line and the experimental endpoints. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Xenograft Establishment
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA and wash with sterile PBS.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >90%.
-
Implantation: Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
GSK2807 Formulation and Administration
Disclaimer: As specific formulation and dosing information for GSK2807 in vivo is not publicly available, the following is a general guideline. Formulation and dosing must be determined empirically.
-
Formulation: GSK2807 may be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include corn oil, 0.5% methylcellulose, or a solution containing DMSO, PEG300, and Tween 80. A thorough solubility and stability assessment of GSK2807 in the chosen vehicle is essential.
-
Dose Determination: Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose range that shows biological activity without significant toxicity.
-
Administration: Administer GSK2807 or vehicle control to the mice according to the predetermined schedule (e.g., daily, twice daily). The route of administration should be consistent throughout the study.
Experimental Workflow
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth. TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised for analysis of target engagement. This may include:
-
Western Blot: To assess the levels of methylated MEKK2 and phosphorylation of downstream proteins like ERK5 and JNK.
-
Immunohistochemistry (IHC): To visualize the expression and localization of SMYD3 and its downstream targets within the tumor tissue.
-
-
Toxicity Assessment: Monitor animal body weight and general health throughout the study as indicators of toxicity. At the endpoint, major organs can be collected for histopathological analysis.
Conclusion
GSK2807 represents a promising therapeutic agent for cancers dependent on the SMYD3-MEKK2 signaling axis. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and conduct robust preclinical xenograft studies. It is imperative to perform compound-specific optimization of formulation, dosing, and administration to ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for Studying MEKK2 Methylation with GSK2807 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 Trifluoroacetate is a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase. SMYD3 has been implicated in various cancers through its methylation of downstream targets, a key one being Mitogen-Activated Protein Kinase Kinase Kinase 2 (MEKK2 or MAP3K2). The methylation of MEKK2 by SMYD3 at lysine 260 is a critical event that enhances the activation of the Ras/Raf/MEK/ERK signaling pathway, promoting tumorigenesis. GSK2807, by competitively inhibiting the S-adenosylmethionine (SAM) binding site of SMYD3, prevents MEKK2 methylation and subsequent downstream signaling. These application notes provide detailed protocols for utilizing this compound to study MEKK2 methylation and its functional consequences.
Data Presentation
Inhibitor Activity
| Compound | Target | K i (nM) | IC 50 (nM) | Selectivity |
| This compound | SMYD3 | 14 | 130 | >24-fold vs. SMYD2 |
Cellular Activity
Signaling Pathways
The methylation of MEKK2 by SMYD3 is a crucial regulatory node in multiple signaling cascades integral to cell growth, proliferation, and survival.
Caption: SMYD3-mediated methylation of MEKK2 and its inhibition by GSK2807.
Experimental Protocols
Western Blot Analysis of MEKK2 Methylation
This protocol allows for the detection of changes in MEKK2 methylation status in response to GSK2807 treatment.
Workflow:
Caption: Western Blot workflow for MEKK2 methylation analysis.
Materials:
-
Cancer cell line of interest
-
This compound (solubilized in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-methylated MEKK2 (Lys260) antibody (if available from research collaborations)[1]
-
Alternatively, a pan-methyl lysine antibody can be used, but this will detect all methylated lysine residues and is not specific to MEKK2.[2][3]
-
Anti-total MEKK2 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-methylated MEKK2 or pan-methyl lysine, and anti-total MEKK2 on separate blots) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the methylated MEKK2 signal to the total MEKK2 signal and the loading control.
In Vitro MEKK2 Methylation Assay
This biochemical assay directly measures the ability of GSK2807 to inhibit SMYD3-mediated methylation of MEKK2.
Workflow:
Caption: In vitro MEKK2 methylation assay workflow.
Materials:
-
Recombinant human SMYD3 protein
-
Recombinant human MEKK2 protein (or a peptide substrate containing the K260 methylation site)
-
This compound
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Methylation reaction buffer
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing methylation buffer, recombinant SMYD3, and recombinant MEKK2.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Start the methylation reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling, or by spotting the reaction mixture onto P81 phosphocellulose paper and washing with sodium bicarbonate.
-
Detection: If using SDS-PAGE, run the gel, stain with Coomassie blue to visualize the MEKK2 band, excise the band, and measure the incorporated radioactivity using a scintillation counter. If using P81 paper, measure the radioactivity of the washed paper.
-
Analysis: Calculate the percentage of inhibition of MEKK2 methylation for each concentration of GSK2807.
Cell Viability (MTT) Assay
This assay determines the effect of inhibiting MEKK2 methylation on the viability and proliferation of cancer cells.
Workflow:
Caption: MTT cell viability assay workflow.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of GSK2807 for the specific cell line.
References
Application Notes and Protocols: Investigating the Effect of GSK2807 on H3K4 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1][2][3] SMYD3 has been implicated in the regulation of gene transcription and has been found to be overexpressed in various cancers, making it a target for therapeutic development. While early reports suggested that SMYD3 primarily methylates histone 3 at lysine 4 (H3K4), particularly mediating di- and tri-methylation (H3K4me2 and H3K4me3) to activate gene expression, more recent studies have presented conflicting evidence.[3][4] Some research indicates that SMYD3's primary substrate may be non-histone proteins or other histone residues, with negligible effects on global H3K4 methylation levels upon SMYD3 depletion.[5]
These application notes provide an overview of the current understanding of GSK2807's mechanism of action and offer generalized protocols for investigating its effects on H3K4 methylation. It is important to note that while the biochemical activity of GSK2807 against SMYD3 is well-characterized, there is a lack of publicly available quantitative data demonstrating a direct, dose-dependent effect of GSK2807 on H3K4 methylation levels in cellular contexts. Researchers are therefore encouraged to empirically determine the effects of GSK2807 on H3K4 methylation in their specific model systems.
Mechanism of Action
GSK2807 functions as a SAM-competitive inhibitor of SMYD3. By binding to the SAM-binding pocket of SMYD3, GSK2807 prevents the binding of the methyl donor, thereby inhibiting the transfer of a methyl group to SMYD3's substrates.[2] If H3K4 is a substrate of SMYD3 in a given cellular context, GSK2807 would be expected to reduce the levels of H3K4 methylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of SMYD3 on biological behavior and H3K4 methylation in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating GSK2807 Trifluoroacetate Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and troubleshooting solubility issues related to GSK2807 Trifluoroacetate, a potent and selective inhibitor of the lysine methyltransferase SMYD3. This document offers frequently asked questions (FAQs), detailed troubleshooting advice, structured data on solubility, and clear experimental protocols to facilitate seamless integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is readily soluble in water and Dimethyl Sulfoxide (DMSO).[1][2][3] Some quantitative data is provided in the table below.
Q2: I'm observing precipitation when diluting my DMSO stock solution into aqueous media. What could be the cause?
This phenomenon, often termed "solvent shock," can occur when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer in which it is less soluble. The abrupt change in solvent polarity can cause the compound to precipitate out of solution.
Q3: Does the trifluoroacetate (TFA) salt form affect the compound's properties?
Yes, the TFA counter-ion can influence the physicochemical properties of a compound. While TFA salts are generally highly soluble in water, they can sometimes present challenges.[4] It is important to consider the potential impact of the TFA salt on experimental systems, particularly in sensitive cell-based assays.
Q4: How should I store this compound solutions?
For optimal stability, it is recommended to store stock solutions at -80°C for long-term use (up to 3 months) or at -20°C for shorter periods (up to 2 weeks).[2] Repeated freeze-thaw cycles should be avoided as they can contribute to compound degradation and precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | 1. Solvent Shock: Rapid change in solvent polarity. 2. Concentration Limit Exceeded: Final concentration in the aqueous buffer is above the solubility limit. | 1. Gradual Addition: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring. 2. Intermediate Dilution: Perform a serial dilution, first into a smaller volume of aqueous buffer before adding to the final volume. 3. Use of Surfactants/Co-solvents: Consider the use of excipients like Tween-80, PEG300, or SBE-β-CD as described in the advanced protocols below.[5] |
| Cloudiness or precipitation in stock solution over time | 1. Water Absorption by DMSO: DMSO is hygroscopic and can absorb atmospheric moisture, which can reduce the solubility of some compounds.[6] 2. Freeze-Thaw Cycles: Repeated temperature changes can lead to the formation of less soluble aggregates. 3. Improper Storage: Storage at temperatures higher than recommended can accelerate degradation. | 1. Use Anhydrous DMSO: Prepare stock solutions with high-quality, anhydrous DMSO. 2. Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles. 3. Proper Storage: Adhere to recommended storage conditions (-20°C for short-term, -80°C for long-term).[2] |
| Variability in experimental results | 1. Incomplete Dissolution: The compound may not be fully dissolved in the initial stock solution. 2. Precipitation in Media: The compound may be precipitating out of the cell culture media over the course of the experiment. | 1. Ensure Complete Dissolution: Visually inspect the stock solution to ensure it is clear and free of particulates. Gentle warming or sonication can aid dissolution.[5] 2. Check Media Compatibility: Test the solubility of this compound in your specific cell culture medium at the desired final concentration before conducting large-scale experiments. |
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 50.0 | 88.26 | [2][3] |
| DMSO | 250.0 | 441.28 | [2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 3.67 | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 3.67 | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 3.67 | [5] |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation (10 mM in DMSO)
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in single-use aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution with Co-solvents for In Vivo Use [5]
This protocol is adapted from formulations designed to improve solubility and bioavailability for in vivo studies.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualizing the Mechanism of Action
This compound is a selective inhibitor of SMYD3, a lysine methyltransferase that plays a crucial role in cancer by methylating both histone and non-histone proteins. This methylation activity can lead to the activation of several oncogenic signaling pathways.
Caption: The inhibitory action of GSK2807 on SMYD3 in both the nucleus and cytoplasm.
The following diagram illustrates a recommended workflow for preparing and using this compound in a typical cell-based assay.
Caption: A typical workflow for preparing and using GSK2807 in cell-based assays.
This guide is intended to provide a starting point for addressing solubility challenges with this compound. For further assistance, please consult the product's technical datasheet or contact your supplier's technical support team.
References
- 1. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. This compound CAS#: 2245255-66-5 [amp.chemicalbook.com]
- 4. fluorocarbons.org [fluorocarbons.org]
- 5. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
Optimizing GSK2807 Trifluoroacetate working concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK2807 trifluoroacetate, a potent and selective inhibitor of the lysine methyltransferase SMYD3. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and S-adenosyl-L-methionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1] It effectively blocks the methyltransferase activity of SMYD3, which is implicated in the regulation of various cellular processes, including gene transcription and signal transduction, primarily in the context of cancer. A high-resolution crystal structure has revealed that GSK2807 uniquely bridges the SAM-binding pocket and the substrate lysine tunnel of SMYD3.[1]
Q2: What are the key binding affinities and inhibitory concentrations of this compound?
This compound exhibits strong binding to SMYD3. The key quantitative parameters are summarized in the table below.
Q3: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 2 years or at -80°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks.[1] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure optimal activity.
Q4: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 250 mg/mL and in water at up to 50 mg/mL.[1] For cell-based assays, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it with the appropriate aqueous buffer or cell culture medium to the final working concentration.
Data Presentation
Inhibitor Activity and Selectivity
| Parameter | Value | Target | Notes |
| Ki | 14 nM | SMYD3 | SAM-competitive inhibition. |
| IC50 | 130 nM | SMYD3 | |
| Selectivity | 24-fold | SMYD3 vs. SMYD2 |
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 250 mg/mL[1] |
| Water | 50 mg/mL[1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous solution | Low aqueous solubility of the trifluoroacetate salt. | First, dissolve this compound in DMSO to make a stock solution. Then, dilute the stock solution with your aqueous buffer or media. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] |
| Inconsistent or no inhibitory effect | - Compound degradation. - Incorrect working concentration. - Issues with the assay system. | - Prepare fresh working solutions for each experiment. - Perform a dose-response experiment to determine the optimal working concentration for your specific cell line or assay. - Include appropriate positive and negative controls in your experiment to validate the assay's performance. |
| Observed cellular toxicity | - High concentration of the compound. - High concentration of the solvent (e.g., DMSO). - Off-target effects. - The trifluoroacetate (TFA) counter-ion may have an inhibitory effect on cell proliferation at certain concentrations.[3][4] | - Determine the optimal, non-toxic working concentration through a cytotoxicity assay (e.g., MTT or resazurin assay). - Ensure the final DMSO concentration in your culture medium is below 0.5%. - If off-target effects are suspected, consider using a structurally different SMYD3 inhibitor as a control or validating findings with genetic approaches (e.g., siRNA/shRNA knockdown of SMYD3). - Be mindful of the potential effects of the TFA salt and consider it as a variable in your experimental design.[3][4] |
Experimental Protocols
In Vitro Enzymatic Assay for SMYD3 Activity
This protocol is a general guideline for a biochemical assay to measure the methyltransferase activity of SMYD3 in the presence of this compound.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 as a substrate
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., radioactivity-based or antibody-based detection of methylation)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound to create a range of concentrations for the IC50 determination.
-
In a reaction plate, add the assay buffer, recombinant SMYD3, and the histone H3 substrate.
-
Add the different concentrations of this compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detect the level of histone H3 methylation using an appropriate method.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathways and Workflows
References
Navigating Potential Off-Target Effects of GSK2807: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing GSK2807, a potent and selective inhibitor of SMYD3. While GSK2807 is a valuable tool for studying the biological roles of SMYD3, understanding its potential off-target effects is critical for accurate data interpretation and anticipating experimental outcomes. This resource offers a compilation of frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GSK2807?
GSK2807 is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3). It has been shown to have a high affinity for SMYD3, with a reported Ki value of 14 nM.
Q2: Are there any known off-targets for GSK2807?
Currently, comprehensive public data from a broad kinase selectivity panel for GSK2807 is not available. While it is reported to be selective for SMYD3, researchers should be aware that "selective" does not mean "specific," and interactions with other kinases or proteins, particularly at higher concentrations, are possible. It is advisable to perform counter-screening experiments against kinases with structurally similar ATP-binding pockets or those implicated in unexpected phenotypic observations.
Q3: What are the known downstream signaling pathways of SMYD3 that could be affected by GSK2807?
SMYD3 is a lysine methyltransferase that can methylate both histone and non-histone proteins, leading to the activation of various signaling pathways. Key non-histone substrates include:
-
MAP3K2 (MEKK2): Methylation of MAP3K2 by SMYD3 can activate the Ras/Raf/MEK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.[1][2][3]
-
VEGFR1 (Vascular Endothelial Growth Factor Receptor 1): SMYD3-mediated methylation can enhance the kinase activity of VEGFR1, a key regulator of angiogenesis.
-
HER2 (Human Epidermal Growth Factor Receptor 2): Methylation by SMYD3 can promote HER2 homodimerization and activation, a critical step in the signaling of this important oncogene.
-
AKT1: SMYD3 can methylate AKT1, a crucial kinase in the PI3K/AKT pathway that governs cell survival and metabolism.[3]
Inhibition of SMYD3 by GSK2807 would be expected to attenuate these signaling pathways.
Q4: What potential adverse events have been observed in clinical trials with GSK2807?
As of the latest available information, detailed results, including a comprehensive list of adverse events from the clinical trial of GSK2807 (NCT02806882), have not been publicly released. Therefore, specific clinical side effects cannot be detailed at this time. Researchers should monitor for unexpected cellular toxicities or phenotypes in their experiments and consider the possibility of off-target effects.
Troubleshooting Guides
This section addresses potential issues that may arise during experiments with GSK2807.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cell Phenotype (e.g., decreased proliferation in a cell line where SMYD3 is not highly expressed) | Possible Off-Target Kinase Inhibition: The observed phenotype may be due to GSK2807 inhibiting a kinase other than SMYD3 that is critical for the biology of your cell model. | 1. Validate SMYD3 Dependence: Use a complementary method to confirm the role of SMYD3 in your observed phenotype (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout of SMYD3).2. Counter-Screening: If the phenotype persists in the absence of SMYD3, consider performing a targeted kinase screen against kinases known to be involved in the observed cellular process. |
| Discrepancy Between Biochemical and Cellular Assay Results | Cellular Permeability and Metabolism: GSK2807 may have poor cell permeability in your specific cell line, or it may be rapidly metabolized, leading to a lower effective intracellular concentration.Efflux Pumps: The compound could be a substrate for cellular efflux pumps like P-glycoprotein (MDR1). | 1. Titrate Concentration: Perform a dose-response experiment in your cellular assay to determine the optimal concentration.2. Use Efflux Pump Inhibitors: Co-treat with known inhibitors of common efflux pumps to see if the cellular potency of GSK2807 increases.3. LC-MS/MS Quantification: If available, use mass spectrometry to quantify the intracellular concentration of GSK2807. |
| Variability in Experimental Replicates | Compound Stability and Solubility: GSK2807 may be unstable in your cell culture medium or have poor solubility, leading to inconsistent concentrations between experiments. | 1. Prepare Fresh Solutions: Always prepare fresh stock solutions of GSK2807 in a suitable solvent (e.g., DMSO) and dilute into your experimental medium immediately before use.2. Check for Precipitation: Visually inspect your diluted solutions for any signs of precipitation. If observed, consider using a lower concentration or a different formulation. |
Experimental Protocols
Protocol: Kinase Selectivity Profiling using the KINOMEscan™ Assay
This protocol provides a general workflow for assessing the selectivity of a compound like GSK2807 against a large panel of kinases. The KINOMEscan™ platform is a competition-based binding assay.
Principle: A test compound is incubated with a panel of DNA-tagged kinases. The kinase-compound mixture is then applied to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent interaction between the test compound and a kinase will result in a lower amount of that kinase binding to the immobilized ligand.
Materials:
-
Test compound (e.g., GSK2807) dissolved in DMSO
-
KINOMEscan™ screening service (e.g., from Eurofins DiscoverX)
Procedure:
-
Compound Preparation: Prepare a stock solution of GSK2807 in DMSO at a concentration specified by the service provider (typically 100x the final screening concentration).
-
Assay Execution (performed by the service provider): a. Kinases are expressed as fusions with a DNA tag. b. The DNA-tagged kinases are incubated with the test compound at a specified concentration (e.g., 1 µM). c. The kinase-compound mixture is added to wells containing an immobilized, broad-spectrum kinase inhibitor. d. After an incubation period to allow for binding competition, unbound components are washed away. e. The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: a. The results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound to the kinase. b. A selectivity score (S-score) can be calculated to represent the number of kinases inhibited by the compound at a certain threshold. c. Data is often visualized on a kinome tree diagram to illustrate the selectivity profile across the human kinome.
Visualizations
Caption: Simplified signaling pathways influenced by SMYD3.
Caption: General experimental workflow for KINOMEscan™ profiling.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
References
Navigating GSK2807 Experiments: A Technical Guide to Minimize Variability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for GSK2807, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). This guide is designed to provide you with detailed troubleshooting advice, frequently asked questions (FAQs), and robust experimental protocols to help you minimize variability and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is GSK2807 and what is its primary mechanism of action?
A1: GSK2807 is a small molecule inhibitor that potently and selectively targets SMYD3, a lysine methyltransferase. It acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket of SMYD3 and preventing the transfer of methyl groups to its substrates.[1][2] This inhibition blocks the downstream effects of SMYD3-mediated methylation.
Q2: What are the key quantitative parameters for GSK2807's activity?
A2: The following table summarizes the known potency of GSK2807 against its target, SMYD3.
| Parameter | Value | Notes |
| Ki | 14 nM | Dissociation constant, indicating binding affinity. |
| IC50 | 130 nM | Half-maximal inhibitory concentration in biochemical assays. |
Q3: How should I prepare and store GSK2807 stock solutions?
A3: Proper handling and storage of GSK2807 are critical for maintaining its activity.
| Solvent | Recommended Storage Temperature | Storage Duration |
| DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Always use anhydrous DMSO for preparing stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] When diluting into aqueous buffers for experiments, it is advisable to do so fresh for each experiment to avoid precipitation.
Q4: I'm observing precipitation when I add GSK2807 to my cell culture media. What should I do?
A4: Precipitation of small molecules in aqueous solutions is a common issue.[4][5][6] Here are some troubleshooting steps:
-
Lower the final concentration: Ensure your working concentration does not exceed the solubility limit of GSK2807 in your specific media.
-
Use a serial dilution approach: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into pre-warmed (37°C) media while gently vortexing.[5]
-
Maintain a low final DMSO concentration: Keep the final DMSO concentration in your assay below 0.5%, and ideally at or below 0.1%, to minimize both solubility issues and solvent-induced cellular stress.[7]
-
Visually inspect your media: Always check for precipitates after adding the compound and before adding it to your cells.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
High variability in cell-based assays can arise from multiple sources. Below is a systematic approach to troubleshooting.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between pipetting. Optimize cell seeding density for your specific cell line and assay duration. |
| Edge Effects in Microplates | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or media without cells. Ensure proper humidification of your incubator. |
| Variable Drug Activity | Prepare fresh dilutions of GSK2807 for each experiment from a validated stock. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent Incubation Times | Standardize the incubation time with GSK2807 and with the viability reagent (e.g., MTT, resazurin) across all plates and experiments. |
| DMSO Concentration Effects | Use a consistent, low final concentration of DMSO in all wells, including vehicle controls.[7] |
Logical Workflow for Troubleshooting Cell Viability Assay Variability
Caption: A step-by-step decision tree for troubleshooting high variability in cell-based assays.
Issue 2: Inconsistent Results in Western Blotting for SMYD3 Target Modulation
Western blotting can be used to confirm the downstream effects of GSK2807 treatment. Inconsistent results can be addressed by examining the following:
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | Validate your primary antibodies for specificity and optimal dilution. Ensure the secondary antibody is appropriate for the primary antibody and provides a strong signal. |
| Variable Protein Loading | Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Use a reliable loading control (e.g., GAPDH, β-actin) to confirm equal loading. |
| Inefficient Protein Transfer | Optimize transfer time and voltage. Ensure good contact between the gel and the membrane. Use a pre-stained protein ladder to visualize transfer efficiency. |
| Issues with Cell Lysis | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption if necessary. |
| Inconsistent Drug Treatment | Ensure consistent timing and concentration of GSK2807 treatment. Harvest cells at the same time point post-treatment for all experiments. |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin
This protocol provides a general framework for assessing the effect of GSK2807 on cell viability.
Materials:
-
GSK2807
-
Cell line of interest (e.g., a cancer cell line with known SMYD3 expression)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Anhydrous DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of GSK2807 in anhydrous DMSO.
-
Perform serial dilutions of the GSK2807 stock in complete medium to achieve 2X final concentrations.
-
Remove the old medium from the cells and add 100 µL of the GSK2807 dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with media and resazurin only).
-
Normalize the fluorescence of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the results to determine the IC50 value of GSK2807 for the cell line.
-
Experimental Workflow for a Cell Viability Assay
Caption: A streamlined workflow for conducting a cell viability assay with GSK2807.
Protocol 2: Western Blot for Downstream Target Modulation
This protocol describes how to detect changes in the phosphorylation of MEK, a downstream target in the SMYD3 signaling pathway, following GSK2807 treatment.
Materials:
-
GSK2807
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-total MEK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of GSK2807 and a vehicle control for the desired time.
-
Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MEK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total MEK and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the p-MEK signal.
-
SMYD3 Signaling Pathway
GSK2807 inhibits SMYD3, which is known to methylate both histone and non-histone proteins, influencing several downstream signaling pathways implicated in cancer.[2][8][9]
Simplified SMYD3 Signaling Pathway and Inhibition by GSK2807
Caption: GSK2807 inhibits SMYD3, blocking methylation of histones and key cytoplasmic proteins, thereby affecting gene transcription and pro-survival signaling pathways.
Further Considerations
-
Off-Target Effects: While GSK2807 is reported to be selective for SMYD3, it is good practice to consider potential off-target effects, especially at higher concentrations.[2][10] If unexpected phenotypes are observed, consider counter-screening against a panel of related methyltransferases or kinases.
-
Lot-to-Lot Variability: As with any reagent, lot-to-lot variability can occur.[11] It is advisable to purchase a larger single lot of GSK2807 for a long-term study. If switching lots, a validation experiment should be performed to ensure consistency in potency and experimental outcomes.
-
Cell Line Specificity: The effects of GSK2807 can vary between different cell lines due to differences in SMYD3 expression levels, the presence of compensatory pathways, and other genetic factors. It is important to characterize the response to GSK2807 in your specific cell model.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
Troubleshooting inconsistent results with GSK2807
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK2807, a potent and selective inhibitor of the histone methyltransferase SMYD3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK2807?
GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3). It has a Ki (inhibitor constant) of 14 nM. By competing with the methyl donor SAM, GSK2807 prevents the methylation of SMYD3's substrates, a key one being MAP3K2 (also known as MEKK2). This inhibition of MEKK2 methylation is a critical aspect of its potential anti-cancer activity.
Q2: How should I store and handle GSK2807?
Proper storage and handling are crucial for maintaining the stability and activity of GSK2807. For long-term storage, it is recommended to store the compound at -80°C for up to six months. For shorter periods, it can be stored at -20°C for up to one month. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the known downstream effects of GSK2807 treatment?
Treatment with GSK2807 is expected to inhibit the methyltransferase activity of SMYD3. This can lead to a variety of downstream cellular effects, including:
-
Reduced Cell Proliferation: Inhibition of SMYD3 has been shown to impair the growth of various cancer cell lines.
-
Cell Cycle Arrest: Treatment with SMYD3 inhibitors can lead to an accumulation of cells in the S and G2/M phases of the cell cycle.
-
Modulation of Signaling Pathways: By inhibiting SMYD3, GSK2807 can affect signaling pathways regulated by SMYD3 substrates, such as the RAS/RAF/MEK/ERK pathway through its effect on MEKK2. It may also influence the PI3K/AKT pathway, as SMYD3 has been shown to methylate AKT1.
-
Changes in Histone Methylation: As a histone methyltransferase inhibitor, GSK2807 can alter the methylation status of histones, particularly H3K4.
Troubleshooting Inconsistent Results
Problem 1: High Variability in Cell Proliferation Assay (IC50 values)
Possible Causes:
-
Inconsistent Cell Seeding Density: Uneven cell numbers across wells can lead to significant variations in proliferation rates.
-
Variability in Drug Concentration: Inaccurate serial dilutions or improper mixing can result in inconsistent inhibitor concentrations.
-
Cell Line Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or are contaminated can affect their response to the inhibitor.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the media and the inhibitor, leading to skewed results.
-
Incubation Time: The duration of inhibitor exposure can significantly impact the IC50 value.
Solutions:
-
Standardize Cell Seeding: Ensure a homogenous cell suspension and use a multichannel pipette for accurate and consistent cell seeding.
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions of GSK2807 for each experiment from a validated stock solution.
-
Maintain Healthy Cell Cultures: Use cells within a consistent and low passage number range and regularly test for mycoplasma contamination.
-
Minimize Edge Effects: To mitigate evaporation, avoid using the outermost wells of the microplate for experimental samples and instead fill them with sterile PBS or media.
-
Optimize Incubation Time: Determine the optimal incubation time for your specific cell line and experimental goals through time-course experiments.
Problem 2: Inconsistent or Weak Signal in Western Blot for SMYD3 Targets
Possible Causes:
-
Inefficient Protein Extraction: Incomplete cell lysis can lead to low protein yield and weak signals.
-
Suboptimal Antibody Dilution: An antibody concentration that is too high can lead to high background, while one that is too low will result in a weak or no signal.
-
Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane will result in weak signals.
-
Inactive or Incorrect Secondary Antibody: Using an expired or incorrect secondary antibody will prevent signal detection.
-
Insufficient Incubation Times: Inadequate incubation with primary or secondary antibodies can lead to weak signals.
Solutions:
-
Optimize Lysis Buffer and Protocol: Use a lysis buffer appropriate for your target protein's subcellular localization and consider sonication to ensure complete cell lysis.
-
Titrate Antibodies: Perform an antibody titration experiment to determine the optimal concentration for both your primary and secondary antibodies.
-
Verify Protein Transfer: Use a Ponceau S stain on the membrane after transfer to visualize protein bands and confirm efficient transfer.
-
Use Fresh, Validated Antibodies: Ensure your secondary antibody is specific to the primary antibody's host species and is not expired.
-
Optimize Incubation Times: Incubate the primary antibody overnight at 4°C for optimal binding and ensure sufficient incubation time for the secondary antibody as per the manufacturer's recommendation.
Quantitative Data
Table 1: Representative IC50 Values of SMYD3 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | SMYD3 Inhibitor | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | BCI-121 | ~50 | [1] |
| HT29 | Colorectal Cancer | BCI-121 | ~100 | [1] |
| DLD-1 | Colorectal Cancer | Rapamycin | 23.43 | [2] |
| LoVo | Colorectal Cancer | Rapamycin + Oxamate | Synergistic Inhibition | [2] |
| MCF-7 | Breast Cancer | BCI-121 | Varies with concentration | [3] |
| MDA-MB-231 | Breast Cancer | Inhibitor-4 | 50 | [3] |
| A549 | Lung Cancer | THOH | >12 | [4] |
| SK-LU-1 | Lung Cancer | THOH | 12 | [4] |
Experimental Protocols
Cell Proliferation Assay (WST-1 Assay)
This protocol outlines the steps for determining the effect of GSK2807 on the proliferation of adherent cancer cells using a WST-1 assay.
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in fresh culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
GSK2807 Treatment:
-
Prepare a series of dilutions of GSK2807 in culture medium from a concentrated stock solution (e.g., in DMSO).
-
Remove the medium from the wells and add 100 µL of the GSK2807 dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same concentration as the highest GSK2807 treatment).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
WST-1 Reagent Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a sufficient color change is observed.
-
-
Data Acquisition:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the GSK2807 concentration and use a non-linear regression to determine the IC50 value.
-
Western Blot Analysis
This protocol describes the detection of protein levels of SMYD3 and its downstream targets after treatment with GSK2807.
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of GSK2807 or vehicle control for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SMYD3, anti-phospho-MEKK2, anti-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using image analysis software, normalizing to a loading control such as β-actin or GAPDH.
-
Visualizations
Caption: SMYD3 Signaling Pathway and Point of GSK2807 Inhibition.
Caption: Workflow for a Cell Proliferation Assay using GSK2807.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistically suppressive effects on colorectal cancer cells by combination of mTOR inhibitor and glycolysis inhibitor, Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427 - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2807 Trifluoroacetate Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2807 Trifluoroacetate and assessing its cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3). SMYD3 is a histone methyltransferase that plays a role in transcriptional activation. By inhibiting SMYD3, this compound can prevent the methylation of downstream targets, which may be involved in cancer cell proliferation.
Q2: What is the expected cytotoxic effect of this compound on cancer cells versus normal cells?
A2: SMYD3 is often overexpressed in various cancer cell lines, including colorectal, breast, lung, pancreatic, prostate, and ovarian cancers.[1][2] Inhibition of SMYD3 has been shown to impair cancer cell growth, arrest the cell cycle, and induce apoptosis in these cancer cells.[1][2][3] In contrast, SMYD3 is typically expressed at low levels in normal cells, and its inhibition is expected to have a minimal effect on their viability.[1]
Q3: I am not observing any cytotoxicity with this compound in my cancer cell line. Is this expected?
A3: While inhibition of SMYD3 has been shown to have anti-proliferative effects in many cancer cell lines, some studies have reported that certain SMYD3 inhibitors show no impact on the cell proliferation of a large number of cancer cell lines.[4] The cytotoxic effect can be cell-line specific and dependent on the genetic background and reliance of the cancer cells on the SMYD3 pathway. It is also crucial to ensure the compound is used at an appropriate concentration and that the experimental conditions are optimal.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, studies on other SMYD3 inhibitors have shown that they can sensitize cancer cells to chemotherapeutic agents.[5] For example, the SMYD3 inhibitor BCI-121 increased the pro-apoptotic and cytotoxic effects of doxorubicin in cancer cells.[5] Therefore, investigating synergistic effects of this compound with other anticancer drugs could be a promising research direction.
Troubleshooting Guides
This section provides solutions to common issues encountered during the cytotoxicity assessment of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable cytotoxicity | 1. Suboptimal Compound Concentration: The concentration range tested may be too low. 2. Cell Line Insensitivity: The chosen cancer cell line may not be dependent on the SMYD3 pathway for survival. 3. Incorrect Assay Duration: The incubation time with the compound may be too short to induce a cytotoxic effect. 4. Compound Stability/Activity Issue: The compound may have degraded or may not be active. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Test the compound on a panel of different cancer cell lines, including those known to overexpress SMYD3. Consider using a positive control cell line known to be sensitive to SMYD3 inhibition. 3. Extend the incubation time (e.g., 48, 72 hours) and perform a time-course experiment. 4. Ensure proper storage of the compound as per the manufacturer's instructions. Verify the compound's purity and activity if possible. |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well. 2. Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity, leading to altered cell growth. 3. Incomplete Compound Solubilization: The compound may not be fully dissolved, leading to inconsistent concentrations in the wells. 4. Pipetting Errors: Inaccurate pipetting of cells, media, or compound. | 1. Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for better consistency. 2. Avoid using the outer wells of the microplate for experiments. Fill them with sterile media or PBS to maintain humidity. 3. Ensure the compound is completely dissolved in the solvent before diluting in culture medium. Visually inspect for any precipitates. 4. Calibrate pipettes regularly and use proper pipetting techniques. |
| Solvent (e.g., DMSO) toxicity | High Solvent Concentration: The final concentration of the solvent in the culture medium is too high, causing cytotoxicity. | 1. Determine the maximum tolerated solvent concentration for your cell line by performing a solvent toxicity test. 2. Ensure the final solvent concentration is kept constant across all wells, including the vehicle control, and is below the toxic threshold (typically ≤ 0.5%). |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This is a general protocol and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: Simplified signaling pathway of SMYD3 and its inhibition by this compound.
Caption: Experimental workflow for assessing cytotoxicity using an MTT assay.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]
- 3. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast … [ouci.dntb.gov.ua]
- 4. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2807 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK2807, a potent and selective inhibitor of the histone methyltransferase SMYD3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GSK2807 treatment shows no effect on the proliferation of my cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of observable effect. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines are equally dependent on SMYD3 for proliferation. We recommend verifying the expression level of SMYD3 in your cell line of interest via Western blot or qPCR. Cell lines with low SMYD3 expression may not exhibit a strong proliferative response to its inhibition.
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GSK2807 Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. We recommend performing a dose-response curve (e.g., from 0.1 to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
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Compound Integrity: Improper storage or handling can degrade GSK2807. Ensure the compound has been stored according to the manufacturer's instructions, typically at -20°C or -80°C, and protected from light and moisture.[1] Prepare fresh dilutions for each experiment from a stock solution.
-
Target Engagement: It is crucial to confirm that GSK2807 is engaging its target, SMYD3, in your cells. This can be assessed by measuring the methylation status of a known SMYD3 substrate, such as MAP3K2 (MEKK2), via Western blot. A decrease in MAP3K2 methylation at lysine 260 upon GSK2807 treatment would confirm target engagement.
Q2: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition. How can I differentiate between on-target and off-target effects?
A2: Distinguishing between specific, on-target effects and non-specific cytotoxicity is a critical aspect of using any chemical inhibitor. The following control experiments are essential:
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Use of a Negative Control Compound: The most rigorous control is to use a structurally similar but inactive analog of GSK2807. While a specific inactive analog for GSK2807 is not commercially available, the principle has been demonstrated with other SMYD3 inhibitors like BAY-6035, for which the structurally similar BAY-444 is inactive.[2] If such a compound is not available, using a different, structurally unrelated SMYD3 inhibitor can help confirm that the observed phenotype is due to SMYD3 inhibition.
-
Rescue Experiments: If GSK2807-induced cytotoxicity is on-target, it should be rescuable by expressing a form of SMYD3 that is resistant to the inhibitor. Alternatively, if the critical downstream effect of SMYD3 is known, attempting to rescue the phenotype by manipulating that pathway can also provide evidence for on-target activity.
-
SMYD3 Knockdown/Knockout: Compare the phenotype of GSK2807 treatment with that of SMYD3 knockdown (using siRNA or shRNA) or knockout (using CRISPR/Cas9). A similar phenotype across both genetic and pharmacological inhibition strongly suggests an on-target effect.
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the biochemical IC50 of the inhibitor. If significant cytotoxicity is only observed at much higher concentrations, it is more likely to be an off-target effect.
Q3: How should I design my Western blot experiment to validate the effect of GSK2807?
A3: A well-controlled Western blot is essential to demonstrate the on-target activity of GSK2807.
-
Primary Antibody Selection:
-
To assess target engagement, use an antibody specific for the methylated form of a known SMYD3 substrate, such as phospho-MAP3K2 (if methylation affects phosphorylation) or a custom antibody for methylated MAP3K2 (K260me3).
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Include an antibody for total MAP3K2 to normalize for protein loading.
-
Use an antibody against total SMYD3 to confirm its expression in the cell line.
-
To investigate downstream signaling, use antibodies for key components of the Ras/Raf/MEK/ERK pathway (e.g., phospho-ERK and total ERK).[2]
-
-
Essential Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve GSK2807.
-
Positive Control: If available, use a cell line known to be sensitive to SMYD3 inhibition.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Quantitative Data Summary
The following tables summarize key quantitative data for GSK2807.
| Parameter | Value | Notes |
| Target | SMYD3 | SET and MYND domain-containing protein 3, a histone methyltransferase. |
| Mechanism of Action | SAM-competitive inhibitor | Competes with the S-adenosyl methionine binding pocket of SMYD3.[1][3] |
| Ki | 14 nM | Dissociation constant for SMYD3.[1][3] |
| IC50 | 130 nM | Half-maximal inhibitory concentration in biochemical assays.[1] |
| Selectivity | 24-fold vs. SMYD2 | GSK2807 is 24 times more selective for SMYD3 than for the related enzyme SMYD2 (Ki of 345 nM for SMYD2).[1] |
Note: IC50 values in cellular assays can vary significantly depending on the cell line, treatment duration, and endpoint being measured.
Experimental Protocols
1. General Protocol for Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of GSK2807 in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest GSK2807 treatment.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of GSK2807 or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the log of the GSK2807 concentration to determine the IC50 value.
2. Protocol for Western Blotting to Detect MAP3K2 Methylation
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Cell Lysis: After treatment with GSK2807 or vehicle, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-methylated-MAP3K2 or anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total MAP3K2, total ERK, or a loading control like GAPDH.
Visualizations
References
Preventing GSK2807 Trifluoroacetate precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing GSK2807 Trifluoroacetate in their experiments. The information is designed to address common issues, with a focus on preventing precipitation and ensuring reliable assay performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3).[1][2] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, meaning it binds to the same site as the methyl donor SAM, thereby preventing the methylation of SMYD3 target proteins.[1][2] SMYD3 is a lysine methyltransferase that has been implicated in the regulation of various cellular processes and is a target of interest in cancer research.[1][2][3]
Q2: What are the known substrates of SMYD3?
A2: SMYD3 has been shown to methylate both histone and non-histone proteins. Key non-histone substrates include MAP3K2 (also known as MEKK2), vascular endothelial growth factor receptor 1 (VEGFR1), human epidermal growth factor receptor 2 (HER2), and the protein kinase AKT1.[3] The methylation of these proteins can impact various signaling pathways involved in cell growth, proliferation, and survival.
Q3: What are the recommended solvents for dissolving this compound?
A3: Based on available data, this compound is soluble in the following solvents at the specified concentrations:
| Solvent | Concentration |
| Water | ≥ 50 mg/mL (88.26 mM) |
| DMSO | ≥ 250 mg/mL (441.28 mM) |
Data sourced from publicly available supplier information.
For most biological assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous assay buffer.
Q4: Can the trifluoroacetate (TFA) counter-ion interfere with my experiments?
A4: Yes, the trifluoroacetate (TFA) counter-ion can potentially interfere with cellular assays. Residual TFA from the purification of synthetic peptides and small molecules has been reported to have effects on cell proliferation and may cause precipitation in certain buffer conditions. If you suspect that the TFA moiety is causing issues, it may be beneficial to exchange it for a different counter-ion, such as hydrochloride (HCl) or acetate.
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation in assays.
Problem: I am observing precipitation when I add this compound to my assay buffer.
This is a common issue that can arise from several factors related to solubility, buffer composition, and handling. The following troubleshooting steps can help identify and resolve the problem.
Logical Flow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps
| Potential Cause | Explanation & Troubleshooting Steps |
| High Final Concentration | This compound has a finite solubility in aqueous buffers. Exceeding this solubility limit will result in precipitation. Solution: • Review the literature for typical working concentrations of GSK2807 or similar SMYD3 inhibitors. • Perform a dose-response curve to determine the optimal, non-precipitating concentration range for your assay. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for GSK2807, high concentrations of DMSO in the final assay volume can cause some compounds to precipitate, especially when diluted into an aqueous buffer. Solution: • Keep the final DMSO concentration in your assay as low as possible, ideally at or below 1%. • Prepare intermediate dilutions of your GSK2807 stock in assay buffer to minimize the volume of DMSO added to the final reaction. |
| Incompatible Buffer Components | The composition of your assay buffer can significantly impact the solubility of this compound. High ionic strength or the presence of certain salts can lead to precipitation. Solution: • pH: Ensure the pH of your buffer is within a range where GSK2807 is stable and soluble. • Ionic Strength: Try reducing the salt concentration (e.g., NaCl, KCl) in your buffer. • Additives: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) or a stabilizing agent like glycerol (e.g., 5%) to your buffer to improve solubility. |
| TFA Counter-ion Issues | The trifluoroacetate (TFA) counter-ion itself can sometimes contribute to precipitation or have undesired biological effects. Solution: • Perform a salt exchange to replace the trifluoroacetate with a more biocompatible counter-ion like hydrochloride (HCl) or acetate. A general protocol for this is provided in the "Experimental Protocols" section below. |
| Improper Stock Solution Handling | Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation or precipitation. Solution: • Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. • Ensure the stock solution is completely thawed and vortexed gently before making dilutions. |
Experimental Protocols
Protocol 1: Cellular Assay for SMYD3 Activity using Western Blot
This protocol is adapted from established methods for measuring the methylation of the SMYD3 substrate MAP3K2 in a cellular context.[3]
Objective: To determine the effect of this compound on the methylation of MAP3K2 in cells.
Materials:
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HeLa or other suitable cancer cell line
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Plasmids for expressing HA-tagged MAP3K2 and Flag-tagged SMYD3
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Transfection reagent
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-trimethyl-MAP3K2 (Lys260), anti-HA, anti-Flag, and a loading control (e.g., anti-GAPDH or anti-beta-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Workflow:
Caption: Workflow for the cellular SMYD3 activity assay.
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Transfection: Co-transfect the cells with plasmids expressing HA-tagged MAP3K2 and Flag-tagged SMYD3 using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: Approximately 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 20-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against trimethyl-MAP3K2 (Lys260), HA, and a loading control.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the trimethyl-MAP3K2 signal to the total HA-MAP3K2 signal and the loading control.
-
Protocol 2: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol provides a general method for exchanging the TFA counter-ion of a small molecule with HCl.
Objective: To replace the TFA counter-ion of GSK2807 with HCl to mitigate potential TFA-related assay interference.
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl) in water
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound in 100 mM HCl.
-
Incubation: Allow the solution to stand at room temperature for approximately 1-5 minutes.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until all the liquid has been removed, resulting in the GSK2807 hydrochloride salt.
-
Repeat (Optional): For complete removal of TFA, this process may need to be repeated one or two more times by re-dissolving the lyophilized powder in 100 mM HCl and repeating the freezing and lyophilization steps.
-
Final Step: After the final lyophilization, dissolve the GSK2807 HCl salt in your desired solvent (e.g., water or DMSO) for use in assays.
Signaling Pathway Diagram
The following diagram illustrates the role of SMYD3 in methylating key downstream targets, a process that is inhibited by GSK2807.
Caption: The SMYD3 signaling pathway and its inhibition by GSK2807.
References
Interpreting unexpected data from GSK2807 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GSK2807 in their experiments. The information is designed to help interpret unexpected data and address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is GSK2807 and what is its primary mechanism of action?
GSK2807 is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain containing 3), a histone methyltransferase. It has a Ki value of 14 nM. The primary mechanism of action is the prevention of the methylation of MEKK2 (MAP/ERK Kinase Kinase 2), which can be beneficial in cancer treatment.[1]
Q2: What is the recommended solvent for GSK2807?
For in vitro experiments, GSK2807 can be dissolved in DMSO. For in vivo studies, specific protocols are available which may involve solvents like PEG300, Tween-80, and saline, or corn oil. It is crucial to prepare fresh solutions and use them promptly. If precipitation occurs, heating and/or sonication can aid dissolution.[2]
Q3: What are the recommended storage conditions for GSK2807 solutions?
Stock solutions of GSK2807 should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month, kept in a sealed container away from moisture.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No-Effect Results in Cell-Based Assays
Q: I'm not observing the expected cytotoxic or anti-proliferative effects of GSK2807 in my cancer cell line experiments. What could be the cause?
A: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
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Cell Line Specificity: The targeted pathway (SMYD3-MEKK2) may not be a critical driver in your chosen cell line. Verify the expression and dependency of SMYD3 in your model system.
-
Compound Solubility and Stability: Ensure GSK2807 is fully dissolved. As noted, precipitation can be an issue, and fresh solutions are recommended.[2] Poor solubility can drastically reduce the effective concentration in your assay.
-
Off-Target Effects: While GSK2807 is selective, off-target effects can sometimes mask the intended outcome or lead to unexpected cellular responses.[3][4] Consider performing control experiments to rule out non-specific toxicity.
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Assay Interference: If you are using a fluorescence or luminescence-based readout for cell viability (e.g., CellTiter-Glo®, AlamarBlue®), the compound itself might interfere with the assay chemistry. This can include quenching the signal or having intrinsic fluorescence.[5][6]
Issue 2: Unexpected Toxicity in Control Cell Lines
Q: I'm observing toxicity in my control cell lines that are not expected to be sensitive to SMYD3 inhibition. Why might this be happening?
A: Unanticipated toxicity can stem from several sources:
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Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on other kinases or cellular proteins, leading to unexpected toxicity.[3] This is a known challenge in drug development.
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerated level for your specific cell lines. Run a solvent-only control.
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Compound Purity: Verify the purity of your GSK2807 batch. Impurities could be responsible for the observed toxic effects.
Issue 3: Discrepancies in Western Blot Results
Q: My western blot results for downstream targets of SMYD3 are not showing the expected changes after GSK2807 treatment. What should I check?
A: Inconsistent western blot data can be frustrating. Here's a checklist of potential issues:
-
Antibody Specificity: Ensure the antibodies you are using for downstream targets are specific and validated for the application. The search results list several related antibodies that could be of interest for validation.[1]
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Treatment Duration and Concentration: You may need to optimize the concentration of GSK2807 and the duration of treatment. A time-course and dose-response experiment is recommended.
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Protein Extraction and Stability: Ensure your protein extraction protocol is efficient and that the post-translational modifications you are probing for are stable during sample preparation.
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Immunoassay Interference: While less common in western blotting than in other immunoassays, non-specific antibody binding can still occur.[7] Ensure proper blocking and antibody dilutions.
Quantitative Data Summary
| Parameter | Value | Source |
| Target | SMYD3 | [1] |
| Ki | 14 nM | [1] |
| Mechanism | SAM-competitive inhibitor | [1] |
| Downstream Effect | Prevents methylation of MEKK2 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Example using a fluorescence-based readout)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of GSK2807 in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as your highest GSK2807 treatment.
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Treatment: Remove the old medium from the cells and add the GSK2807 dilutions and vehicle control. Incubate for the desired time period (e.g., 48, 72 hours).
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Assay: Add the viability reagent (e.g., Resazurin) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Troubleshooting: If you suspect assay interference, run a parallel plate without cells, containing only medium and your compound dilutions, to check for background fluorescence or quenching.[6]
Protocol 2: Western Blot for Histone Methylation
-
Cell Treatment: Treat cells with GSK2807 at various concentrations and time points.
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Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the methylated target of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SMYD3 Inhibitors: GSK2807 Trifluoroacetate vs. EPZ031686
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of SET and MYND domain-containing protein 3 (SMYD3): GSK2807 Trifluoroacetate and EPZ031686. The information is compiled from publicly available experimental data to facilitate an informed assessment for research and drug development purposes.
At a Glance: Key Differences
| Feature | This compound | EPZ031686 |
| Target | SMYD3 | SMYD3 |
| Biochemical Potency (IC₅₀) | 130 nM | 3 nM |
| Mechanism of Action | SAM-Competitive | Noncompetitive (with SAM and MEKK2) |
| Cellular Potency (IC₅₀) | Not Reported | 36 nM (HEK293T) |
| Oral Bioavailability | Not Reported | Yes (in mice) |
Introduction to SMYD3 and its Inhibition
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has been implicated in the development and progression of various cancers, including those of the breast, liver, and colon.[1][2] SMYD3 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to its substrates, which include both histone and non-histone proteins.[1] A key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[3][4] Methylation of MEKK2 by SMYD3 can activate the Ras/Raf/MEK/ERK signaling pathway, a critical pathway in many cancers.[4][5] The oncogenic roles of SMYD3 have made it an attractive target for the development of small-molecule inhibitors.
This guide focuses on two such inhibitors, this compound and EPZ031686, which exhibit distinct biochemical profiles and have been instrumental in probing the biology of SMYD3.
Biochemical and Cellular Performance
A direct head-to-head comparison of GSK2807 and EPZ031686 in the same experimental setting has not been published. The following tables summarize the available quantitative data from independent studies.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | EPZ031686 | Reference(s) |
| Biochemical IC₅₀ | 130 nM | 3 nM | [6] |
| Biochemical Kᵢ | 14 nM | 1.2 ± 0.1 nM (vs SAM), 1.1 ± 0.1 nM (vs MEKK2) | [3][4] |
| Cellular IC₅₀ | Not Reported | 36 nM (in HEK293T cells) | [2] |
Table 2: Mechanism of Action
| Inhibitor | Mechanism vs. SAM | Mechanism vs. Substrate (MEKK2) | Reference(s) |
| This compound | Competitive | Not explicitly stated, but bridges SAM and substrate pockets | [3][4][7] |
| EPZ031686 | Noncompetitive | Noncompetitive | [7] |
Table 3: Selectivity Profile
| Inhibitor | Selectivity Details | Reference(s) |
| This compound | 24-fold selective for SMYD3 over the closely related SMYD2. | Not explicitly stated in provided search results. |
| EPZ031686 | <30% inhibition against a panel of 16 other histone methyltransferases at 10 µM. IC₅₀ > 50 µM against SMYD2. | Not explicitly stated in provided search results. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SMYD3 signaling pathway and a general workflow for evaluating SMYD3 inhibitors.
Caption: The SMYD3 signaling pathway, illustrating its role in cell proliferation and the points of intervention for GSK2807 and EPZ031686.
Caption: A generalized experimental workflow for the evaluation of SMYD3 inhibitors, from biochemical characterization to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of these SMYD3 inhibitors.
Biochemical Assays
1. Scintillation Proximity Assay (SPA) for SMYD3 Activity (General Protocol)
-
Principle: This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated peptide substrate.
-
Reaction Mixture: Recombinant SMYD3 enzyme, a biotinylated peptide substrate derived from MEKK2, and the test compound are combined in an appropriate assay buffer.
-
Initiation: The methylation reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: Streptavidin-coated SPA beads are added to the reaction. These beads bind to the biotinylated MEKK2 peptide, bringing the radiolabel into close proximity and generating a detectable signal.
-
Data Analysis: The reduction in the scintillation signal in the presence of an inhibitor is used to calculate its IC₅₀ value.
Cellular Assays
1. Western Blot for Cellular SMYD3 Activity
-
Principle: This assay quantifies the levels of methylated MEKK2 in cells treated with a SMYD3 inhibitor.
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., HEK293T) is cultured and treated with varying concentrations of the SMYD3 inhibitor for a specified duration.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for the methylated form of MEKK2 (e.g., tri-methylated lysine 260). Antibodies against total MEKK2 or a housekeeping protein are used for normalization.
-
Data Analysis: The dose-dependent decrease in the methylated MEKK2 signal is used to determine the cellular IC₅₀ of the inhibitor.
2. Cell Proliferation (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and treated with various concentrations of the inhibitor.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The reduction in absorbance in inhibitor-treated wells compared to control wells is used to calculate the IC₅₀ for cell proliferation.
Pharmacokinetic Profile
EPZ031686 has been shown to be orally bioavailable in mice. In pharmacokinetic studies in CD-1 mice, EPZ031686 administered via oral gavage demonstrated good exposure. Following a single oral dose, the compound was absorbed and maintained concentrations above its cellular IC₅₀ for an extended period.
Summary and Conclusion
This compound and EPZ031686 are both potent inhibitors of the SMYD3 methyltransferase, yet they exhibit distinct mechanisms of action and have been characterized to different extents in cellular and in vivo models.
-
EPZ031686 is a highly potent, noncompetitive inhibitor with demonstrated cellular activity and oral bioavailability. Its well-characterized profile makes it a valuable tool for in vitro and in vivo studies of SMYD3 biology.
-
This compound is a potent, SAM-competitive inhibitor. While its biochemical properties are well-defined, there is a lack of publicly available data on its cellular activity and pharmacokinetic properties.
The choice between these two inhibitors will depend on the specific experimental needs. For studies requiring a well-characterized inhibitor with proven cellular and in vivo activity, EPZ031686 is the more established option. GSK2807, with its distinct SAM-competitive mechanism, offers an alternative for biochemical and structural studies, though further characterization of its cellular effects would be beneficial.
This guide is intended to provide a comparative overview based on available data. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Design of a Novel SMYD3 Inhibitor that Bridges the SAM-and MEKK2-Binding Pockets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
GSK2807 Trifluoroacetate selectivity profile against other methyltransferases
For Researchers, Scientists, and Drug Development Professionals
GSK2807 Trifluoroacetate has emerged as a potent and selective inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3). This guide provides a comprehensive overview of its selectivity against other methyltransferases, supported by available experimental data and detailed methodologies for relevant assays.
Selectivity Profile of this compound
GSK2807 is a SAM-competitive inhibitor of SMYD3 with a Ki value of 14 nM.[1] Limited publicly available data indicates high selectivity for SMYD3. One study reported that GSK2807 is 24-fold more selective for SMYD3 over the closely related methyltransferase SMYD2. While it is stated to be highly selective over a panel of eight other unspecified methyltransferases, detailed quantitative data for a broad panel remains limited in the public domain.
| Target | IC50 / Ki | Selectivity vs. SMYD3 | Reference |
| SMYD3 | Ki: 14 nM | - | [1] |
| SMYD2 | Not explicitly stated, but 24-fold less active | 24-fold |
Experimental Protocols
The determination of inhibitor selectivity against a panel of methyltransferases typically involves biochemical assays that measure the enzymatic activity of each methyltransferase in the presence of the inhibitor. Common methods include radioactive assays, luminescence-based assays (e.g., AlphaLISA), and mass spectrometry-based assays.
Representative Experimental Protocol: In Vitro Methyltransferase Assay (AlphaLISA)
This protocol is a representative example based on commercially available SMYD3 assay kits and general AlphaLISA principles.
Objective: To determine the IC50 value of this compound against SMYD3 and other methyltransferases.
Materials:
-
Recombinant human SMYD3 enzyme
-
Biotinylated histone H3 peptide substrate (or other appropriate substrate for the tested methyltransferase)
-
S-Adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 3 mM MgCl2, 0.01% Tween-20)
-
AlphaLISA anti-methyl-histone antibody (specific for the modification catalyzed by the enzyme)
-
AlphaLISA Acceptor beads coated with the anti-methyl-histone antibody
-
Streptavidin-coated Donor beads
-
384-well white opaque assay plates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the methyltransferase enzyme and its specific biotinylated substrate to their final concentrations in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and near the Km for the substrate.
-
Reaction Incubation:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate mix to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add 2.5 µL of the AlphaLISA Acceptor bead mix (containing the anti-methyl-histone antibody) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 2.5 µL of the Streptavidin-coated Donor beads to each well.
-
Incubate for another 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Caption: AlphaLISA-based workflow for determining methyltransferase inhibitor IC50 values.
SMYD3 Signaling Pathway
SMYD3 is known to play a crucial role in cancer by methylating non-histone proteins, thereby modulating key signaling pathways. A primary substrate of SMYD3 is MAP3K2 (also known as MEKK2), a component of the RAS-RAF-MEK-ERK signaling cascade.
The methylation of MAP3K2 by SMYD3 at a specific lysine residue prevents the binding of the protein phosphatase 2A (PP2A), a negative regulator of the pathway. This inhibition of PP2A binding leads to sustained activation of MAP3K2 and downstream signaling, promoting cell proliferation and survival. GSK2807, by inhibiting SMYD3, restores the ability of PP2A to bind and dephosphorylate MAP3K2, thereby attenuating the oncogenic signaling cascade.
Caption: SMYD3-mediated regulation of the RAS-RAF-MEK-ERK signaling pathway.
References
Validating GSK2807 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the cellular target engagement of GSK2807, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). Engaging the intended molecular target within a cellular context is a critical step in the development of therapeutic agents. This document outlines key experimental approaches, presents comparative data for GSK2807 and other SMYD3 inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.
Introduction to GSK2807 and its Target, SMYD3
GSK2807 is a small molecule inhibitor that targets SMYD3, a histone methyltransferase that has been implicated in the development and progression of various cancers.[1] SMYD3 catalyzes the transfer of methyl groups to histone and non-histone proteins, thereby influencing gene expression and cell signaling pathways. A key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), a component of the Ras/Raf/MEK/ERK signaling cascade.[2][3] By methylating MAP3K2, SMYD3 enhances the activation of this pathway, which is frequently dysregulated in cancer, promoting tumor cell proliferation and survival.[2][3] GSK2807 acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for SMYD3, with a reported Ki value of 14 nM.[1]
Comparative Analysis of Cellular Target Engagement Assays
Validating that a compound like GSK2807 reaches and binds to SMYD3 within a cell is paramount. Two primary methods for confirming the cellular target engagement of SMYD3 inhibitors are the Cellular Thermal Shift Assay (CETSA) and the MAP3K2 Methylation Assay.
High-Throughput Dose-Response Cellular Thermal Shift Assay (HTDR-CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[4][5][6] The high-throughput version, HTDR-CETSA, allows for the rapid screening of compounds in a dose-response manner.[4][5][6]
MAP3K2 Methylation Assay
This assay provides a direct readout of SMYD3's enzymatic activity in a cellular context by measuring the methylation of its substrate, MAP3K2.[7] Inhibition of SMYD3 by a compound like GSK2807 would lead to a decrease in MAP3K2 methylation.
Quantitative Comparison of SMYD3 Inhibitors
| Compound | Assay Type | Cell Line | IC50 / pEC50 | Reference |
| GSK2807 | Biochemical (Ki) | - | 14 nM | [1] |
| GSK2807 | Biochemical (IC50) | - | 130 nM | |
| EPZ031686 | MAP3K2 Methylation | HEK293T | 36 nM | |
| BAY-6035 | MAP3K2 Methylation | HeLa | <100 nM | [7] |
| BCI-121 | Proliferation Assay | HT29 | Proliferation inhibited |
Experimental Protocols
High-Throughput Dose-Response Cellular Thermal Shift Assay (HTDR-CETSA) for SMYD3
This protocol is adapted from the methodology described for screening SMYD3 inhibitors.[4][5][6]
1. Cell Culture and Transduction:
- Culture HeLa suspension cells in appropriate media.
- Transduce cells with a BacMam virus expressing full-length SMYD3 fused to a suitable reporter tag (e.g., ePL) for chemiluminescent quantification.
2. Compound Treatment:
- Dispense cells into 384-well plates.
- Add serially diluted compounds (including GSK2807 and controls) to the wells and incubate for a specified time (e.g., 1 hour) at 37°C.
3. Thermal Denaturation:
- Heat the plates at a predetermined optimal temperature (e.g., 48-52°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation of unbound protein.
- Cool the plates on ice.
4. Lysis and Detection:
- Lyse the cells to release the soluble proteins.
- Add the detection reagents for the reporter tag (e.g., chemiluminescent substrate).
- Measure the signal using a plate reader.
5. Data Analysis:
- Normalize the data to vehicle-treated controls.
- Plot the dose-response curves and calculate the pEC50 values, which represent the concentration at which 50% of the maximal thermal stabilization is observed.
Cellular MAP3K2 Methylation Assay
This protocol is based on the Western blot method to assess SMYD3 activity in cells.[7]
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HeLa or HEK293T) in appropriate media.
- Co-transfect the cells with plasmids expressing HA-tagged MAP3K2 and SMYD3.
2. Compound Treatment:
- Following transfection, treat the cells with various concentrations of the SMYD3 inhibitor (e.g., GSK2807) for a defined period (e.g., 24 hours).
3. Cell Lysis and Protein Quantification:
- Lyse the cells and determine the total protein concentration.
4. Western Blot Analysis:
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for trimethylated lysine 260 of MAP3K2 (MAP3K2-K260me3).
- Use an antibody against total MAP3K2 or a housekeeping protein (e.g., actin) as a loading control.
- Incubate with a corresponding secondary antibody and visualize the bands using a suitable detection system.
5. Data Analysis:
- Quantify the band intensities for methylated and total MAP3K2.
- Normalize the methylated MAP3K2 signal to the total MAP3K2 signal.
- Plot the dose-response curve and calculate the IC50 value for the inhibition of MAP3K2 methylation.
Visualizing Pathways and Workflows
SMYD3 Signaling Pathway
The following diagram illustrates the role of SMYD3 in the Ras/Raf/MEK/ERK signaling pathway through its methylation of MAP3K2. Inhibition by GSK2807 blocks this activation.
Caption: SMYD3-mediated activation of the MAPK signaling pathway.
Experimental Workflow: HTDR-CETSA
The following diagram outlines the key steps in the High-Throughput Dose-Response Cellular Thermal Shift Assay.
Caption: Workflow for HTDR-CETSA.
Experimental Workflow: MAP3K2 Methylation Assay
The following diagram illustrates the workflow for the Western blot-based MAP3K2 methylation assay.
Caption: Workflow for MAP3K2 Methylation Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Target Engagement Assays for the SMYD3 Inhibitor, GSK2807
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and alternative target engagement assays for the potent and selective SMYD3 inhibitor, GSK2807. Understanding how a compound interacts with its intended target in a cellular environment is a critical step in drug discovery, bridging the gap between biochemical potency and cellular efficacy. This document offers detailed experimental protocols, a quantitative data comparison, and visual workflows to aid researchers in selecting the most appropriate assay for their needs.
Executive Summary
The validation of target engagement is paramount in the development of selective inhibitors. For GSK2807, a known SAM-competitive inhibitor of the histone methyltransferase SMYD3, confirming its interaction with SMYD3 within a cellular context is crucial for interpreting downstream pharmacological effects. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful platform for directly measuring target engagement in living cells. This guide compares the Western Blot-based CETSA with alternative methods, including biochemical methylation assays, Surface Plasmon Resonance (SPR), and the NanoBRET™ assay, providing a framework for assessing the cellular potency and binding kinetics of GSK2807.
Quantitative Data Comparison for GSK2807
The following table summarizes the available quantitative data for GSK2807's interaction with its target, SMYD3, across different assay platforms. It is important to note that a specific cellular EC50 value for GSK2807 determined by CETSA is not publicly available at the time of this publication. However, for context, a CETSA EC50 for another SMYD3 inhibitor, EPZ028862, has been reported as 1.4 µM.
| Assay Type | Parameter | Reported Value for GSK2807 | Key Insights |
| Cellular Thermal Shift Assay (CETSA) | Cellular EC50 | Data not publicly available | Directly measures target engagement in intact cells. |
| Biochemical Methylation Assay | Biochemical IC50 | 130 nM[1] | Measures the inhibition of SMYD3 enzymatic activity in a cell-free system. |
| Biochemical Assay | Ki | 14 nM[1] | Indicates high-affinity binding to the SMYD3 active site. |
Signaling Pathway of SMYD3
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that plays a crucial role in regulating gene transcription and various signaling pathways implicated in cancer. SMYD3 methylates both histone (e.g., H3K4) and non-histone proteins, including MAP3K2, VEGFR1, HER2, and AKT1. Its activity can lead to the activation of downstream signaling cascades such as the Ras/Raf/MEK/ERK pathway, promoting cell proliferation, survival, and migration. GSK2807 acts by competing with the cofactor S-adenosylmethionine (SAM), thereby inhibiting the methyltransferase activity of SMYD3.
Caption: SMYD3 methylates histones and cytoplasmic proteins to regulate gene transcription and signaling.
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Caption: CETSA workflow for assessing GSK2807 target engagement with SMYD3.
Detailed Protocol for Western Blot-based CETSA:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express SMYD3 (e.g., HeLa or a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with varying concentrations of GSK2807 (e.g., 0.01 to 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for SMYD3.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensities against the temperature for both vehicle- and GSK2807-treated samples to generate melting curves.
-
For isothermal dose-response (ITDR-CETSA), plot the band intensities at a single, optimized temperature against the logarithm of the GSK2807 concentration and fit the data to a dose-response curve to determine the cellular EC50.
-
Alternative Target Engagement Assays
a) Biochemical Methylation Assay
This assay directly measures the enzymatic activity of purified SMYD3 and the inhibitory effect of GSK2807.
Protocol:
-
Reaction Setup: In a microplate, combine purified recombinant SMYD3 enzyme, a suitable substrate (e.g., a peptide corresponding to a known methylation site or a full-length protein like MAP3K2), and varying concentrations of GSK2807.
-
Initiation: Start the reaction by adding a methyl donor, typically S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) for radiometric detection or unlabeled SAM for detection by other means (e.g., antibody-based or mass spectrometry).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection:
-
Radiometric: Stop the reaction and spot the mixture onto filter paper. Wash away unincorporated ³H-SAM and measure the incorporated radioactivity using a scintillation counter.
-
Antibody-based (e.g., AlphaLISA): Use a specific antibody that recognizes the methylated substrate to generate a detectable signal.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the GSK2807 concentration to determine the biochemical IC50 value.
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to its target protein in real-time.
Protocol:
-
Immobilization: Covalently immobilize purified SMYD3 protein onto the surface of a sensor chip.
-
Binding Analysis: Flow solutions containing different concentrations of GSK2807 over the sensor surface.
-
Detection: A sensor detects changes in the refractive index at the surface as GSK2807 binds to and dissociates from the immobilized SMYD3. This is recorded in a sensorgram.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
c) NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based cellular assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.
Protocol:
-
Cell Preparation: Transfect cells with a vector expressing SMYD3 fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and add a cell-permeable fluorescent tracer that binds to SMYD3.
-
Compound Addition: Add varying concentrations of GSK2807 to the cells.
-
Detection: Measure the bioluminescence resonance energy transfer (BRET) signal. As GSK2807 binds to SMYD3-NanoLuc®, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the logarithm of the GSK2807 concentration to determine the cellular EC50.
Conclusion
This guide provides a comparative overview of CETSA and alternative assays for assessing the target engagement of GSK2807 with SMYD3. While biochemical assays are invaluable for determining direct enzymatic inhibition and binding affinity, cellular assays like CETSA and NanoBRET™ provide a more physiologically relevant measure of target engagement within the complex environment of a living cell. The choice of assay will depend on the specific research question, available resources, and the stage of drug development. For a comprehensive understanding of GSK2807's mechanism of action, a combination of these orthogonal assays is recommended.
References
A Comparative Guide to the Potency of SMYD3 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The SET and MYND domain-containing protein 3 (SMYD3) has emerged as a compelling therapeutic target in oncology. As a lysine methyltransferase, SMYD3 plays a crucial role in regulating gene expression and signaling pathways implicated in cancer progression. Its overexpression in various cancers, including colorectal, breast, and pancreatic cancer, has spurred the development of small molecule inhibitors aimed at curtailing its oncogenic activities. This guide provides an objective comparison of the potency of various SMYD3 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Quantitative Comparison of SMYD3 Inhibitor Potency
The potency of SMYD3 inhibitors is typically evaluated through biochemical and cellular assays. Biochemical assays measure the direct inhibition of the SMYD3 enzyme's methyltransferase activity, often reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). Cellular assays, on the other hand, assess the inhibitor's efficacy within a biological context, such as inhibiting cell proliferation or downstream signaling events in cancer cell lines.
Biochemical Potency
The following table summarizes the biochemical potency of several prominent SMYD3 inhibitors. These values are derived from various in vitro assays designed to measure the direct inhibition of SMYD3 enzymatic activity.
| Inhibitor | Chemical Series | Binding Mode | Biochemical IC50 | Ki | Assay Type | Reference |
| EPZ031686 | Oxindole Sulfonamide | Mixed-type (SAM and substrate non-competitive) | 3 nM | 1.2 nM (vs SAM), 1.1 nM (vs MEKK2) | Biochemical Methylation Assay | [1] |
| SMYD3-IN-1 (Compound 29) | Tetrahydroacridine | Irreversible (Covalent) | 11.7 nM | - | Scintillation Proximity Assay (SPA) | [2] |
| BAY-6035 | Benzodiazepine | Substrate-competitive | 88 nM | - | MEKK2 Peptide Methylation Assay | [3][4] |
| GSK2807 | Adenosine derivative | SAM-competitive | 130 nM | 14 nM | Biochemical Methylation Assay | [5][6] |
| BCI-121 | Piperidine acetamide | Substrate-competitive | - | - | In vitro Methylation Assay | [7] |
| EM127 | 4-aminopiperidine | Irreversible (Covalent) | More potent than EPZ031686 | - | Enzymatic Assay | [8][9] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate and cofactor concentrations.
Cellular Potency
The cellular potency of SMYD3 inhibitors is a critical measure of their potential therapeutic efficacy. The following table presents available data on the cellular activity of these compounds in various cancer cell lines.
| Inhibitor | Cancer Cell Line | Cellular IC50 / Effect | Assay Type | Reference |
| EPZ031686 | HEK293T | 36 nM | In-Cell Western (trimethyl-MAP3K2) | [10] |
| SMYD3-IN-1 (Compound 29) | HepG2 | GI50 = 1.04 µM (3D) | Cell Proliferation (3D Soft Agar) | |
| BAY-6035 | HeLa | ~70 nM | Cellular MAP3K2 Methylation | [11] |
| BCI-121 | HT29, HCT116 | Significant reduction in proliferation at 100 µM | Cell Proliferation | [7] |
| EM127 | MDA-MB-231, HCT116 | Good anti-proliferative activity at 5 µM | Cell Proliferation | [12] |
Selectivity of SMYD3 Inhibitors
An ideal inhibitor should exhibit high selectivity for its target enzyme to minimize off-target effects. The selectivity of SMYD3 inhibitors is often assessed against other histone methyltransferases (HMTs), particularly those within the SMYD family.
| Inhibitor | Selectivity Profile | Reference |
| EPZ031686 | >50 µM against SMYD2; <30% inhibition against 16 other HMTs at 10 µM. | [1] |
| BAY-6035 | >100-fold selective for SMYD3 over other HMTs. | [11] |
| GSK2807 | 24-fold selective for SMYD3 over SMYD2. | [5][13] |
SMYD3 Signaling Pathway and Mechanism of Inhibition
SMYD3 exerts its oncogenic effects primarily through the methylation of non-histone proteins, most notably MAP3K2 (Mitogen-Activated Protein Kinase Kinase Kinase 2). This methylation event activates the RAS/RAF/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival. SMYD3 inhibitors block this pathway by preventing the methylation of MAP3K2.
Caption: The SMYD3-MAP3K2 signaling pathway and the point of intervention by SMYD3 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor potency. Below are generalized methodologies for key assays cited in this guide.
Biochemical Methylation Assays (e.g., TR-FRET, AlphaLISA)
These assays quantify the enzymatic activity of SMYD3 by measuring the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate, typically a peptide derived from MAP3K2 or histone H3.
-
Reagent Preparation:
-
Recombinant human SMYD3 enzyme.
-
Biotinylated peptide substrate (e.g., MAP3K2 or H3 peptide).
-
S-adenosylmethionine (SAM) as the methyl donor.
-
Detection reagents:
-
For TR-FRET: Europium-labeled anti-methyl-lysine antibody and streptavidin-allophycocyanin (APC).
-
For AlphaLISA: Streptavidin-coated donor beads and anti-methyl-lysine antibody-conjugated acceptor beads.
-
-
Assay buffer.
-
SMYD3 inhibitor compounds at various concentrations.
-
-
Assay Procedure:
-
SMYD3 enzyme and the inhibitor are pre-incubated in an assay plate.
-
The enzymatic reaction is initiated by adding the peptide substrate and SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and detection reagents are added.
-
After incubation, the signal (TR-FRET ratio or AlphaLISA signal) is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Target Engagement Assays (e.g., NanoBRET, CETSA)
These assays confirm that the inhibitor can enter cells and bind to SMYD3.
-
NanoBRET (Bioluminescence Resonance Energy Transfer) Assay:
-
Cells are engineered to express SMYD3 fused to a NanoLuc luciferase.
-
A fluorescent tracer that binds to SMYD3 is added to the cells.
-
In the absence of an inhibitor, the proximity of the tracer to the NanoLuc-SMYD3 fusion protein results in a BRET signal.
-
Addition of a competitive inhibitor displaces the tracer, leading to a decrease in the BRET signal.
-
The IC50 is determined by measuring the BRET signal across a range of inhibitor concentrations.
-
-
CETSA (Cellular Thermal Shift Assay):
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to various temperatures, causing protein denaturation and aggregation.
-
Ligand-bound proteins are stabilized and remain soluble at higher temperatures compared to unbound proteins.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble SMYD3 at each temperature is quantified by Western blot or other detection methods.
-
A shift in the melting temperature of SMYD3 in the presence of the inhibitor indicates target engagement.
-
Caption: A generalized workflow for the evaluation of SMYD3 inhibitors.
Chemical Structures of Key SMYD3 Inhibitors
The chemical scaffolds of SMYD3 inhibitors are diverse, contributing to their different binding modes and potency profiles.
| Inhibitor | Chemical Structure |
| EPZ031686 |
|
| BCI-121 |
|
| BAY-6035 |
|
| GSK2807 |
|
| SMYD3-IN-1 (Compound 29) |
|
| EM127 |
|
This guide provides a snapshot of the current landscape of SMYD3 inhibitors. The continued development and characterization of potent and selective inhibitors will be crucial for validating SMYD3 as a therapeutic target and for advancing novel cancer therapies. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
GSK2807 Trifluoroacetate: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
GSK2807 Trifluoroacetate is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in the proliferation of various cancers. This guide provides a comprehensive comparison of GSK2807's cross-reactivity against other methyltransferases, supported by available experimental data and detailed protocols to aid in the objective assessment of its performance as a chemical probe.
Selectivity Profile of GSK2807
GSK2807 exhibits a high degree of selectivity for SMYD3. Biochemical assays have demonstrated a 24-fold greater potency for SMYD3 compared to the closely related enzyme, SMYD2. While detailed data against a broad panel of methyltransferases is limited in publicly available literature, it is consistently reported to be highly selective over a panel of eight other methyltransferases.
| Target | Ki (nM) | Selectivity (fold vs. SMYD3) |
| SMYD3 | 14 | 1 |
| SMYD2 | 345 | 24.6 |
| Other Methyltransferases (Panel of 8) | Not specified | Highly Selective |
Table 1: Quantitative Comparison of GSK2807 Inhibition Constants (Ki). Data represents the inhibitor concentration required to occupy 50% of the target enzyme's active sites.
Mechanism of Action and Signaling Pathway
GSK2807 functions as a SAM-competitive inhibitor, meaning it binds to the same site on the SMYD3 enzyme as the natural methyl donor, S-adenosylmethionine. By occupying this pocket, it prevents the transfer of a methyl group to SMYD3's substrates, a key one being Mitogen-activated protein kinase kinase kinase 2 (MEKK2). The methylation of MEKK2 by SMYD3 is a critical step in the activation of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.
Caption: SMYD3 signaling pathway and the inhibitory action of GSK2807.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of GSK2807's selectivity.
Biochemical Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of SMYD3 by measuring the incorporation of a radiolabeled methyl group from [³H]-SAM onto a substrate.
Workflow:
Caption: Workflow for a radiometric biochemical inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Enzyme: Dilute recombinant human SMYD3 to the desired concentration in assay buffer.
-
Substrate: Prepare a stock solution of the substrate (e.g., a MEKK2-derived peptide or histone H3).
-
Cofactor: Use S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Inhibitor: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the assay buffer, SMYD3 enzyme, and the GSK2807 dilution (or DMSO for control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding the substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a quenching buffer.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the substrate.
-
Wash the filter plate multiple times to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each GSK2807 concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration of SAM used in the assay.
-
Cross-Reactivity Screening
To assess the selectivity of GSK2807, the radiometric inhibition assay described above is performed in parallel with a panel of other histone methyltransferases. The general protocol remains the same, with appropriate adjustments for the specific enzyme and its optimal substrate and buffer conditions.
Logical Framework for Selectivity Assessment:
Caption: Logical workflow for assessing inhibitor selectivity.
This guide provides a framework for understanding and evaluating the cross-reactivity profile of this compound. The provided data and protocols can assist researchers in designing experiments and interpreting results in the context of their specific research needs.
GSK2807 Binding Affinity: An Isothermal Titration Calorimetry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of GSK2807, a potent and selective inhibitor of the histone methyltransferase SMYD3. While direct Isothermal Titration Calorimetry (ITC) data for GSK2807 is not publicly available, this document summarizes its known binding affinity and compares it with other SMYD3 inhibitors for which ITC data has been published. The guide also includes a detailed, generalized experimental protocol for performing ITC studies on similar enzyme-inhibitor interactions and visual diagrams to illustrate key pathways and workflows.
Introduction to GSK2807 and its Target, SMYD3
GSK2807 is a selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3) with a reported inhibition constant (Ki) of 14 nM and an IC50 of 130 nM.[1][2] SMYD3 is a lysine methyltransferase that has been implicated in the development and progression of various cancers, including those of the breast, colon, liver, lung, and pancreas.[2][3] A key non-histone target of SMYD3 is MAP3K2 (also known as MEKK2), a component of the Ras/Raf/MEK/ERK signaling pathway.[4][5] By methylating MAP3K2, SMYD3 enhances this signaling cascade, promoting cancer cell proliferation.[5][6]
Comparative Analysis of SMYD3 Inhibitor Binding Affinities
The following table summarizes the binding affinities of GSK2807 and other reported SMYD3 inhibitors. It is important to note that the binding affinity of GSK2807 is presented as a Ki value, which is a measure of inhibitory potency, while the affinities for the other compounds are presented as dissociation constants (Kd) determined by ITC. Although both values reflect the strength of binding, they are determined by different experimental methods.
| Compound | Target | Method | Binding Affinity | Reference |
| GSK2807 | SMYD3 | Enzyme Inhibition Assay | Ki = 14 nM | [1] |
| ZYZ384 | SMYD3 | Isothermal Titration Calorimetry | Kd = 78 µM | [7] |
| EPZ031686 | SMYD3 | Isothermal Titration Calorimetry | Kd = 195 µM | [7] |
| BCI-121 | SMYD3 | Isothermal Titration Calorimetry | Kd = 114 µM | [7] |
Experimental Protocol: Isothermal Titration Calorimetry for SMYD3-Inhibitor Binding
This section outlines a general protocol for determining the binding affinity of small molecule inhibitors to SMYD3 using Isothermal Titration Calorimetry.
1. Sample Preparation:
-
Protein: Recombinant human SMYD3 should be purified to >95% purity. The protein is then extensively dialyzed against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP). The final protein concentration should be accurately determined using a reliable method such as UV-Vis spectrophotometry at 280 nm.
-
Inhibitor: The small molecule inhibitor is dissolved in a buffer identical to the protein's dialysis buffer. If DMSO is required to dissolve the compound, the same concentration of DMSO must be present in the protein solution to minimize heats of dilution.
-
Degassing: Both protein and inhibitor solutions should be thoroughly degassed immediately prior to the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.[8]
2. ITC Experiment:
-
Instrument: A high-sensitivity isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC, Malvern Panalytical) is used for the measurements.
-
Experimental Setup:
-
The sample cell (typically ~200 µL) is filled with the SMYD3 protein solution at a concentration of 10-50 µM.
-
The titration syringe (typically ~40 µL) is loaded with the inhibitor solution at a concentration 10-20 times that of the protein in the cell.
-
The experiment is performed at a constant temperature, typically 25°C.
-
-
Titration: A series of small injections (e.g., 1-2 µL) of the inhibitor solution are made into the protein solution at regular intervals (e.g., 120-180 seconds) to allow the system to reach equilibrium after each injection.
-
Control Experiment: A control titration is performed by injecting the inhibitor solution into the buffer alone to determine the heat of dilution. This value is then subtracted from the experimental data.
3. Data Analysis:
-
The raw ITC data, consisting of heat changes per injection, are integrated to obtain the enthalpy change (ΔH) for each injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software (e.g., MicroCal PEAQ-ITC Analysis Software).
-
This fitting process yields the stoichiometry of binding (n), the association constant (Ka), and the enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka (Kd = 1/Ka). The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the following equation: ΔG = -RTlnKa = ΔH - TΔS, where R is the gas constant and T is the absolute temperature.
Visualizing the SMYD3 Signaling Pathway and ITC Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. A novel small molecule ZYZ384 targeting SMYD3 for hepatocellular carcinoma via reducing H3K4 trimethylation of the Rac1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to Surface Plasmon Resonance (SPR) for Characterizing GSK2807 and Other SMYD3 Inhibitor Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with other biophysical techniques for the kinetic analysis of small molecule inhibitors targeting the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers. While focusing on the principles and application of SPR for compounds like GSK2807, this guide also presents a comparative analysis using data from the well-characterized SMYD3 inhibitor, BAY-6035, for which both SPR and Isothermal Titration Calorimetry (ITC) data are available. This allows for a direct comparison of the kinetic and thermodynamic data obtained from these orthogonal methods.
Introduction to SMYD3 and its Inhibition
SMYD3 is a lysine methyltransferase that plays a crucial role in regulating gene expression and signaling pathways involved in cell proliferation and survival. Its overexpression has been linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors, such as GSK2807, have been developed to modulate SMYD3 activity. GSK2807 is a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of SMYD3, with a reported inhibitory constant (Ki) of 14 nM. Understanding the binding kinetics of such inhibitors is paramount for optimizing their efficacy and developing structure-activity relationships.
Quantitative Data Comparison: Kinetic and Thermodynamic Parameters of SMYD3 Inhibitors
The following tables summarize the kinetic and thermodynamic data for various SMYD3 inhibitors, highlighting the type of information obtained from different analytical techniques.
Table 1: Kinetic and Affinity Data for SMYD3 Inhibitors Determined by SPR
| Compound | Target | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| EPZ028862 | SMYD3 | 6.1 x 10⁵ | 2.1 x 10⁻⁴ | 0.34 |
| BAY-6035 | SMYD3 | Not explicitly stated | Not explicitly stated | 97 |
| BCI-121 | SMYD3-Histone H4 Interaction | 357.7 | 4.23 x 10⁻³ | 11,800 |
Table 2: Comparative Binding Data for BAY-6035 Determined by SPR and ITC
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (KD) | 97 nM | 100 nM |
| Thermodynamic Parameters | ||
| Stoichiometry (n) | Not directly measured | 0.8 |
| Enthalpy (ΔH) | Not directly measured | -3.6 kcal/mol |
| Entropy (ΔS) | Not directly measured | 19.8 cal/mol·K |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are outlines of the key experimental protocols for the techniques discussed.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., a small molecule inhibitor) to a ligand (e.g., the target protein) immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of incident light.
Protocol Outline for SMYD3 Inhibitor Kinetic Analysis:
-
Protein Immobilization:
-
Recombinant SMYD3 protein is immobilized on a sensor chip (e.g., CM5 or streptavidin-coated chip for biotinylated protein).
-
Amine coupling is a common method for non-biotinylated proteins, where the protein is covalently linked to the carboxymethylated dextran surface of the chip.
-
The immobilization level is carefully controlled to avoid mass transport limitations.
-
-
Analyte Preparation:
-
The SMYD3 inhibitor (e.g., GSK2807, EPZ028862, or BAY-6035) is dissolved in a suitable running buffer, typically containing a small percentage of DMSO to ensure solubility.
-
A series of analyte concentrations are prepared to cover a range around the expected KD value.
-
-
Binding Measurement:
-
The running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
The different concentrations of the analyte are injected sequentially over the immobilized SMYD3.
-
The association of the analyte is monitored in real-time.
-
After the association phase, the running buffer is flowed again to monitor the dissociation of the analyte.
-
A regeneration step, using a solution that disrupts the binding without denaturing the protein, may be used to remove any remaining bound analyte before the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a solution-based technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol Outline for SMYD3 Inhibitor Binding Analysis:
-
Sample Preparation:
-
Purified SMYD3 protein is placed in the sample cell of the calorimeter.
-
The SMYD3 inhibitor is loaded into the injection syringe at a concentration typically 10-20 times higher than the protein concentration.
-
Both the protein and the inhibitor must be in the exact same buffer to minimize heats of dilution.
-
-
Titration:
-
The inhibitor solution is injected in small, precise aliquots into the protein solution in the sample cell.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the KD, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Radiometric Assay (Scintillation Proximity Assay - SPA)
Radiometric assays are highly sensitive enzyme activity assays that can be used to determine the inhibitory potency of compounds. The Scintillation Proximity Assay (SPA) is a common format for methyltransferase assays.
Protocol Outline for SMYD3 Inhibition Assay:
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared containing purified SMYD3 enzyme, a biotinylated peptide substrate (e.g., derived from MAP3K2), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
The SMYD3 inhibitor is added at various concentrations.
-
-
Enzymatic Reaction:
-
The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Detection:
-
The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated peptide substrate binds to the beads.
-
When the [³H]-methyl group is transferred to the peptide, the radiolabel is brought into close proximity to the scintillant in the SPA beads, generating a light signal that is detected by a scintillation counter.
-
Unincorporated [³H]-SAM in the solution is too far from the beads to generate a signal.
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of methylated substrate.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Visualization of Workflows and Comparisons
To better illustrate the experimental processes and the logic behind the comparison, the following diagrams were generated using the Graphviz DOT language.
Experimental Workflow for SPR-based Kinetic Analysis of SMYD3 Inhibitors.
Experimental Workflow for ITC-based Thermodynamic Analysis of SMYD3 Inhibitors.
Comparison of Parameters Measured by Different Biophysical Techniques.
Conclusion
Surface Plasmon Resonance is a powerful and widely used technique for the detailed kinetic characterization of small molecule inhibitors targeting proteins like SMYD3. It provides real-time, label-free measurement of association and dissociation rates, which are crucial for understanding the dynamic aspects of drug-target interactions. As demonstrated with the SMYD3 inhibitor BAY-6035, the binding affinity determined by SPR is in excellent agreement with that obtained by Isothermal Titration Calorimetry, a gold-standard solution-based method. While SPR excels at providing kinetic information (ka and kd), ITC offers a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS). Radiometric assays, on the other hand, are highly sensitive for determining the functional inhibitory potency (IC50) of a compound.
The choice of technique depends on the specific questions being addressed in the drug discovery process. For a comprehensive understanding of a compound's interaction with its target, a multi-faceted approach employing orthogonal techniques like SPR, ITC, and enzymatic assays is highly recommended. This integrated approach provides a more complete picture of the inhibitor's binding mechanism and functional consequences, ultimately guiding the development of more effective and targeted therapies.
A Head-to-Head Comparison of SMYD3 Inhibitors: GSK2807 and BAY-6035
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small-molecule inhibitors of the lysine methyltransferase SMYD3: GSK2807 and BAY-6035. The information presented is collated from publicly available experimental data to facilitate an objective assessment for research and drug development purposes.
Introduction to SMYD3 and its Inhibitors
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in various cancers through its methylation of both histone and non-histone protein targets, thereby regulating key oncogenic signaling pathways.[1][2] A primary non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[3][4] Methylation of MAP3K2 by SMYD3 enhances the activation of the downstream RAS/RAF/MEK/ERK signaling pathway, a critical driver of cell proliferation in many cancers.[3][5] The development of potent and selective SMYD3 inhibitors is therefore a promising therapeutic strategy.
This guide focuses on a head-to-head comparison of two key SMYD3 inhibitors: GSK2807, a S-adenosyl-L-methionine (SAM) competitive inhibitor, and BAY-6035, a substrate-competitive inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK2807 and BAY-6035. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Potency and Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Mechanism of Action |
| GSK2807 | SMYD3 | Biochemical Assay | 130[6][7][8] | 14[9][10] | - | SAM-competitive[5][9][10] |
| BAY-6035 | SMYD3 | MEKK2 peptide methylation | 88 ± 16[6] | - | 100 (ITC)[6] | Substrate-competitive[5][6][11] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) | Notes |
| GSK2807 | - | - | - | Data on cellular activity is limited in the public domain. |
| BAY-6035 | HeLa | MAP3K2 Methylation Assay | <100[4] | Specifically inhibits the methylation of MAP3K2 by SMYD3 in a cellular context.[4][12] |
Table 3: Selectivity Profile
| Compound | Selectivity Target | Fold Selectivity | Notes |
| GSK2807 | SMYD2 | 24-fold[9] | - |
| BAY-6035 | Panel of 34 other methyltransferases (including SMYD2) and over 30 kinases | >100-fold[3][13] | High degree of selectivity minimizes the potential for off-target effects.[3] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Biochemical Assays
1. Thermal Shift Assay (TSA) - Primarily used for BAY-6035 discovery
-
Principle: This high-throughput screening method identifies compounds that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
-
Protocol:
-
A solution of purified SMYD3 protein is incubated with test compounds from a chemical library.
-
A fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins is added to the mixture.
-
The temperature of the solution is gradually increased (e.g., from 25°C to 80°C at a rate of 0.1°C/s), and the fluorescence is monitored.[3]
-
An increase in the Tm in the presence of a compound indicates binding and stabilization of the SMYD3 protein.
-
2. Scintillation Proximity Assay (SPA) - Used for both inhibitors
-
Principle: This assay measures the enzymatic activity of SMYD3 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a biotinylated peptide substrate (e.g., derived from MEKK2).
-
Protocol:
-
Recombinant SMYD3 enzyme, a biotinylated MEKK2 peptide substrate, and the test inhibitor (GSK2807 or BAY-6035) are incubated in an appropriate assay buffer.
-
The methylation reaction is initiated by the addition of ³H-SAM.
-
The reaction is stopped, and streptavidin-coated SPA beads are added. The beads bind to the biotinylated peptide substrate.
-
When a radiolabeled methyl group is transferred to the peptide, the proximity of the radioisotope to the scintillant in the beads generates a light signal that is measured to determine enzyme activity.[6]
-
IC50 values are determined by measuring the inhibition of SMYD3 activity at various inhibitor concentrations.
-
3. Isothermal Titration Calorimetry (ITC) - Used for BAY-6035
-
Principle: ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between the inhibitor and the target protein.
-
Protocol:
-
A solution of purified SMYD3 protein is placed in the sample cell of the ITC instrument.
-
A solution of the inhibitor (e.g., BAY-6035) is loaded into the injection syringe.
-
A series of small injections of the inhibitor solution are made into the SMYD3 solution.[3]
-
The heat change associated with each injection is measured, and the data are fitted to a binding model to determine the Kd.
-
Cellular Assays
1. Cellular MAP3K2 Methylation Assay - Primarily reported for BAY-6035
-
Principle: This Western blot-based assay measures the ability of an inhibitor to block SMYD3-mediated methylation of its substrate MAP3K2 within a cellular context.
-
Protocol:
-
Cells (e.g., HeLa) are co-transfected with plasmids expressing SMYD3 and a tagged version of MAP3K2 (e.g., HA-tagged).[3][14]
-
The transfected cells are treated with varying concentrations of the SMYD3 inhibitor for a defined period.
-
Cells are lysed, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody specific for methylated MAP3K2 (e.g., anti-K260me3-MAP3K2) and an antibody for total MAP3K2 as a loading control.[14][15]
-
The level of MAP3K2 methylation is quantified and normalized to the total MAP3K2 level to determine the cellular IC50 of the inhibitor.
-
Discussion
Both GSK2807 and BAY-6035 are potent inhibitors of SMYD3, but they exhibit distinct mechanisms of action. GSK2807 is a SAM-competitive inhibitor, meaning it binds to the cofactor binding site of SMYD3.[5][9][10] In contrast, BAY-6035 is a substrate-competitive inhibitor, binding to the site where the protein substrate (e.g., MAP3K2) would normally bind.[5][6][11]
Biochemically, both compounds demonstrate low nanomolar potency. GSK2807 has a reported Ki of 14 nM and an IC50 of 130 nM.[6][7][8][9][10] BAY-6035 shows an IC50 of 88 nM in a biochemical assay and a Kd of 100 nM as determined by ITC.[6] It is crucial to consider that these values were likely determined under different assay conditions and may not be directly comparable.
In terms of selectivity, BAY-6035 has been extensively profiled and demonstrates high selectivity for SMYD3 over a broad panel of other methyltransferases and kinases.[3][13] GSK2807 has shown 24-fold selectivity for SMYD3 over the closely related SMYD2.[9]
A key differentiator at present is the availability of cellular activity data. BAY-6035 has been shown to effectively inhibit MAP3K2 methylation in cellular assays with an IC50 of less than 100 nM.[4] Publicly available data on the cellular activity of GSK2807 is more limited.
Conclusion
GSK2807 and BAY-6035 represent two distinct and valuable chemical probes for studying the biology of SMYD3. GSK2807's SAM-competitive mechanism offers a different approach to inhibiting SMYD3 compared to the substrate-competitive nature of BAY-6035. While both compounds exhibit potent biochemical inhibition of SMYD3, BAY-6035 is currently better characterized in terms of its cellular activity and broad selectivity profile. The choice between these inhibitors will depend on the specific research question and experimental design. For studies requiring a well-documented cellular tool with a comprehensive selectivity profile, BAY-6035 may be the preferred choice. GSK2807, with its distinct mechanism of action, provides an important alternative for mechanistic studies and further drug development efforts. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of the potency and cellular efficacy of these two important SMYD3 inhibitors.
References
- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Epigenetic Changes Mediated by Members of the SMYD Family of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BAY-6035 | Structural Genomics Consortium [thesgc.org]
- 14. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 15. bayer.com [bayer.com]
Safety Operating Guide
Proper Disposal of GSK2807 Trifluoroacetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of GSK2807 Trifluoroacetate is critical for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to these procedures will help minimize risks and ensure compliance with regulatory standards.
This compound, like many highly fluorinated compounds, requires special consideration for disposal due to its chemical properties. Standard laboratory neutralization methods are often insufficient for such compounds. Therefore, a structured approach to waste management, from segregation to final disposal, is imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound waste with care. Always consult the Safety Data Sheet (SDS) and your institution's specific safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
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Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a suitable, sealed container for disposal. Avoid flushing down the drain.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste management facility, typically involving high-temperature incineration.
| Step | Action | Key Considerations |
| 1 | Waste Segregation | Collect all waste containing this compound in a dedicated, clearly labeled, and compatible container.[1] Do not mix with other waste streams unless compatibility is confirmed. |
| 2 | Container Labeling | The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound".[2] Avoid using abbreviations. |
| 3 | Container Storage | Store the waste container in a designated satellite accumulation area.[2] The container should be kept closed and stored in a cool, dry, and well-ventilated location, away from incompatible materials. |
| 4 | Consult EHS | Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[3] |
| 5 | Documentation | Provide a detailed description of the waste to the disposal facility, including its composition and any known hazards.[3] |
| 6 | Final Disposal | The licensed hazardous waste facility will typically use high-temperature incineration to dispose of the compound, ensuring the neutralization of hazardous byproducts.[3] |
Decontamination of Glassware and Work Surfaces
Proper decontamination of laboratory equipment and surfaces that have come into contact with this compound is an essential part of the disposal process.
| Step | Action | Detailed Procedure |
| 1 | Initial Rinse | In a fume hood, rinse the glassware multiple times with a suitable organic solvent to remove the bulk of the compound residue.[1] Collect these rinses in the designated hazardous waste container.[1] |
| 2 | Soaking | Immerse the rinsed glassware in a base bath (e.g., saturated potassium hydroxide in isopropanol) or a suitable laboratory detergent solution.[1] Soaking for several hours may be necessary.[1] |
| 3 | Final Rinse | After soaking, thoroughly rinse the glassware with tap water, followed by several rinses with deionized water.[1] |
| 4 | Drying | Allow the glassware to air dry or place it in a drying oven.[1] |
| 5 | Work Surface Decontamination | Wipe down any contaminated work surfaces with a suitable solvent, followed by cleaning with soap and water. Dispose of all cleaning materials as hazardous waste.[1] |
Diagram: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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